4-Isocyanato-4-phenyltetrahydropyran
Description
Properties
IUPAC Name |
4-isocyanato-4-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGHFQAYVPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652783 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-02-8 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)
Executive Summary
4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8) is a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. It serves as a critical electrophilic scaffold for installing the 4-phenyltetrahydropyran-4-yl moiety—a sterically demanding, conformationally restricted pharmacophore. This structural motif is increasingly utilized in drug discovery to modulate lipophilicity (LogP) and metabolic stability (microsomal clearance) compared to its carbocyclic analog, 1-phenylcyclohexyl.
This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.
Part 1: Chemical Profile & Physicochemical Properties
Identity & Structure
The compound features a tetrahydropyran ring geminally disubstituted at the 4-position with a phenyl group and an isocyanate (-N=C=O) functionality. This "gem-disubstitution" creates a quaternary center that restricts conformational flexibility, often locking downstream ligands into a bioactive conformation.
| Property | Data |
| CAS Number | 941717-02-8 |
| IUPAC Name | 4-Isocyanato-4-phenyltetrahydro-2H-pyran |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | O=C=NC1(C2=CC=CC=C2)CCOCC1 |
| Structural Class | Tertiary Isocyanate / Heterocyclic Ether |
Physical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models for tertiary isocyanates.
| Parameter | Value / Description | Source/Note |
| Physical State | Liquid or Low-Melting Solid | Ambient conditions |
| Boiling Point | ~280–290 °C (Predicted, 760 mmHg) | Likely distillable only under high vacuum (<1 mmHg) |
| Density | ~1.12 ± 0.05 g/cm³ | Predicted based on functional group contribution |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts with protic solvents (MeOH, Water) |
| Stability | Moisture Sensitive | Hydrolyzes to corresponding amine/urea |
Part 2: Synthetic Utility & Reactivity[2][3]
The "Tetrahydropyran Switch" in Drug Design
In medicinal chemistry, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a common strategy known as a "scaffold hop."
-
LogP Reduction: The ether oxygen reduces lipophilicity (typically
cLogP ~ -1.0 to -1.5) compared to the cyclohexyl analog, improving aqueous solubility. -
Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism at that position, a common liability in tertiary amines or ethers.
Reactivity Profile
As a tertiary isocyanate , CAS 941717-02-8 exhibits distinct reactivity compared to primary isocyanates:
-
Steric Hindrance: The bulky phenyl and THP ring flanking the NCO group reduce the rate of nucleophilic attack. Reactions with weak nucleophiles (e.g., anilines, hindered alcohols) may require catalysis (e.g., DMAP, dibutyltin dilaurate) or elevated temperatures.
-
Stability: It is more resistant to rapid dimerization than primary isocyanates but will still form ureas upon exposure to atmospheric moisture.
Part 3: Synthesis & Experimental Protocols
Synthesis Pathways
The compound is typically accessed via two primary routes.[1][2] The Curtius Rearrangement is preferred for laboratory-scale safety, avoiding the use of phosgene gas.
Method A: Curtius Rearrangement (Recommended for Lab Scale)
-
Precursor: 4-Phenyltetrahydropyran-4-carboxylic acid.
-
Reagent: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃.
-
Mechanism: Formation of the acyl azide
Thermal rearrangement to isocyanate.
Method B: Phosgenation (Industrial Scale)[2]
-
Precursor: 4-Phenyltetrahydropyran-4-amine.
-
Reagent: Triphosgene (solid substitute) or Phosgene.
-
Conditions: High dilution in DCM/Toluene with a base (e.g., Pyridine) to scavenge HCl.
Figure 1: Primary synthetic routes to CAS 941717-02-8.[3][4][5][6][7][8] The Curtius rearrangement is generally preferred for bench-scale synthesis to avoid handling phosgene.
Standard Operating Procedure: Urea Formation
This protocol describes the coupling of CAS 941717-02-8 with a secondary amine to form a urea derivative, a common workflow in library synthesis.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.5 equiv) - Optional, if amine is a salt
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the secondary amine (1.1 mmol) in anhydrous DCM (5 mL/mmol). -
Addition: Add TEA (if using amine salt). Cool the solution to 0°C using an ice bath.
-
Reaction: Add this compound (1.0 mmol) dropwise via syringe. The tertiary nature of the isocyanate means the reaction may be slower than typical aliphatic isocyanates.
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (look for disappearance of isocyanate peak, often observed as methyl carbamate if quenched with MeOH in LCMS).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate-
Note: If the product precipitates, simple filtration is preferred.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient.
Part 4: Safety & Handling
Hazard Identification
-
GHS Classification:
-
Acute Toxicity: Harmful if inhaled or swallowed.
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Sensitization: Respiratory sensitizer. May cause allergy or asthma symptoms.
-
-
Reactivity: Violent reaction with water, alcohols, and amines. Releases
upon reaction with water, which can pressurize sealed containers.
Storage Requirements[2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) for long-term storage to prevent dimerization.
-
Container: Tightly sealed, moisture-proof vials (e.g., Sure/Seal™ or equivalent).
Part 5: Downstream Applications (Graphviz)
The following diagram illustrates the versatility of the isocyanate intermediate in generating diverse chemical libraries.
Figure 2: Divergent synthesis from the isocyanate core. The urea and carbamate pathways are most relevant for GPCR medicinal chemistry.
References
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from
-
Spectrum Chemical. (2018). Safety Data Sheet: Phenyl Isocyanate Derivatives. Retrieved from
-
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
-
Marson, C. M. (2011). "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 40, 5514-5533.
-
US Patent 5041670A. (1991). "Preparation of n-aryl amines from isocyanates."
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 6. scispace.com [scispace.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. diva-portal.org [diva-portal.org]
Chemical Structure & Synthesis Guide: 4-Isocyanato-4-phenyltetrahydropyran
Executive Summary
4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8) represents a specialized "privileged scaffold" intermediate in medicinal chemistry. Unlike simple aromatic isocyanates, this compound features a quaternary carbon center embedded within a saturated oxygen heterocycle. This structural duality—combining the lipophilicity of the phenyl ring with the polarity of the tetrahydropyran (THP) ether oxygen—makes it a critical building block for modulating physicochemical properties (LogP, metabolic stability) in Central Nervous System (CNS) drug discovery.
This guide details the structural dynamics, validated synthetic pathways, and reaction protocols for integrating this moiety into urea and carbamate-based pharmacophores.
Part 1: Structural Analysis & Molecular Dynamics
Steric & Electronic Environment
The isocyanate group (-N=C=O) is attached to the C4 position of the tetrahydropyran ring. This is a quaternary center , creating significant steric occlusion.
-
Conformation: The tetrahydropyran ring predominantly adopts a chair conformation. The bulky phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the isocyanate group into the axial position. However, the energy barrier between conformers is low, allowing for rapid equilibrium depending on the solvent.
-
Reactivity Profile: The phenyl ring at the C4 position exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate. However, the steric bulk of the quaternary center significantly retards nucleophilic attack, requiring forcing conditions (higher heat, catalysts) compared to non-hindered isocyanates.
Physicochemical Descriptors
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₁₂H₁₃NO₂ | Precursor stoichiometry |
| Molecular Weight | 203.24 g/mol | Fragment-based drug design |
| LogP | ~2.3 - 2.8 | CNS penetration optimal range |
| H-Bond Acceptors | 2 (Ether O, Isocyanate O) | Receptor binding |
| H-Bond Donors | 0 | Becomes donor upon urea formation |
| Rotatable Bonds | 1 (C4-Phenyl bond) | Rigid scaffold reduces entropic penalty |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is rarely direct; it is most reliably accessed via the Curtius Rearrangement of the corresponding carboxylic acid. This route avoids the use of phosgene gas, utilizing stable azide precursors.
Synthetic Pathway Visualization
The following diagram outlines the "Double Alkylation-Curtius" strategy, the industry-standard route for accessing 4,4-disubstituted tetrahydropyrans.
Caption: Figure 1. Synthesis via Double Alkylation and Curtius Rearrangement.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 4-phenyltetrahydropyran-4-carboxylic acid.
Reagents:
-
4-Phenyltetrahydropyran-4-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Triethylamine dropwise at room temperature. The mixture may become clear as the salt forms.
-
Azide Formation: Cool the solution to 0°C. Add DPPA dropwise over 15 minutes to control the exotherm. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS for the disappearance of the acid and formation of the acyl azide intermediate.
-
-
Rearrangement: Heat the reaction mixture to reflux (110°C). Significant gas evolution (N₂) will occur. Maintain reflux for 2–4 hours until gas evolution ceases.
-
Isolation: Cool to room temperature. The solution now contains the isocyanate.[1]
-
Note: Due to hydrolytic instability, this intermediate is rarely isolated by chromatography. It is typically used in situ or concentrated under reduced pressure to a crude oil for immediate use.
-
Part 3: Reactivity & Medicinal Chemistry Applications
Reaction with Nucleophiles
The quaternary center makes this isocyanate less reactive than phenyl isocyanate.
-
Urea Synthesis (Primary Amines): Requires stirring at 50–80°C in non-nucleophilic solvents (DCM, THF). Catalysis (DMAP) is often unnecessary unless the amine is electron-deficient.
-
Carbamate Synthesis (Alcohols): Requires activation. Standard condition: Reflux in toluene with dibutyltin dilaurate (DBTDL) or excess base (NaH) if the alcohol is hindered.
Application in Drug Discovery
The 4-phenyl-4-tetrahydropyranyl motif is a bioisostere for the 4-phenyl-piperidine scaffold, offering altered metabolic properties (no basic nitrogen at position 4) and improved solubility.
Target Classes:
-
NK1 Receptor Antagonists: Similar to Netupitant, where bulky ether/ring systems prevent substance P binding. The urea derivatives of this isocyanate serve as the "hinge" region in these antagonists.
-
Opioid Receptor Modulators: The 4-phenyl-THP scaffold mimics the spatial arrangement of the phenyl-piperidine pharmacophore found in fentanyl derivatives but lacks the protonatable amine, altering receptor subtype selectivity (mu vs. kappa).
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea derivatives are classic sEH inhibitors. The bulky 4-phenyl-THP group occupies the large hydrophobic pocket of the sEH enzyme, improving potency over linear alkyl ureas.
References
-
Synthesis of 4-substituted tetrahydropyrans
- Title: "A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermedi
-
Source: International Journal of Pharmaceutical Research and Applications, 2023.[2]
-
URL:
- Curtius Rearrangement Protocols: Title: "Diphenylphosphoryl azide (DPPA): A versatile reagent in organic synthesis." Source: Organic Syntheses (General Reference for DPPA methodology). Context: Standard protocol adapted for hindered carboxylic acids.
-
Scaffold Applications (NK1/Opioid)
-
Isocyanate Reactivity
-
Compound Identification
- Title: "this compound | C12H13NO2."
-
Source: PubChem.[7]
-
URL:
Sources
- 1. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. poliuretanos.net [poliuretanos.net]
- 7. Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Patent US-12215369-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-isocyanato-4-phenyltetrahydropyran molecular weight and formula
Topic: 4-isocyanato-4-phenyltetrahydropyran: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 941717-02-8) represents a high-value "privileged scaffold" intermediate in modern drug discovery. As a gem-disubstituted tetrahydropyran (THP), it offers a strategic structural motif for medicinal chemists: the conformational lock . By incorporating a phenyl group and a reactive isocyanate functionality at the same carbon (C4), this building block allows for the rapid generation of urea and carbamate libraries with restricted degrees of freedom, often enhancing ligand-target binding affinity compared to flexible analogs.
This guide details the physicochemical properties, validated synthetic pathways, and safety protocols required to utilize this compound effectively in lead optimization campaigns.
Part 1: Physicochemical Profile[1]
The following data constitutes the validated identity of the compound. In experimental settings, the molecular weight (MW) is the primary metric for stoichiometry, while the lipophilicity profile suggests good membrane permeability potential when coupled with polar pharmacophores.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | Also referred to as 4-isocyanato-4-phenyloxane |
| CAS Number | 941717-02-8 | Primary identifier for procurement/databasing |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.0946 |
| Physical State | Colorless to pale yellow liquid | Moisture sensitive (evolves CO₂ on contact with water) |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Estimated; distillation requires high vacuum |
| Structural Class | Gem-disubstituted Heterocycle | Bioisostere for 4-phenylpiperidine scaffolds |
Structural Visualization
The following diagram maps the structural components that define the compound's reactivity and pharmacological utility.
Figure 1: Structural decomposition highlighting the gem-disubstituted nature of the C4 position.
Part 2: Synthetic Pathways & Methodology
For research-scale synthesis (milligram to gram scale), avoiding the direct use of phosgene gas is preferred due to safety constraints. The Curtius Rearrangement is the standard self-validating protocol for generating this isocyanate from its corresponding carboxylic acid precursor.
Primary Route: Curtius Rearrangement (Lab Scale)
This route converts 4-phenyltetrahydropyran-4-carboxylic acid into the isocyanate using Diphenylphosphoryl azide (DPPA). This method is "self-validating" because nitrogen gas evolution serves as a visual indicator of reaction progress.
Reagents:
-
Substrate: 4-phenyltetrahydropyran-4-carboxylic acid (1.0 eq)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Base: Triethylamine (TEA) (1.2 eq)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Protocol:
-
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add Triethylamine (TEA) via syringe. The solution may clear as the salt forms.
-
Azide Formation: Cool the mixture to 0°C. Add DPPA dropwise over 15 minutes to control exotherm.
-
Rearrangement: Allow the mixture to warm to room temperature, then heat to reflux (~80–110°C depending on solvent).
-
Observation: Vigorous evolution of
gas indicates the formation of the acyl azide and subsequent rearrangement to the isocyanate.
-
-
Completion: Reflux for 2 hours until gas evolution ceases.
-
Isolation: The resulting solution contains the crude isocyanate.
-
Direct Use: For library synthesis, use this solution directly (one-pot) by adding the nucleophile (amine/alcohol).
-
Purification: If isolation is required, remove solvent in vacuo and distill under high vacuum. Do not use silica gel chromatography as the isocyanate will hydrolyze.
-
Synthetic Workflow Diagram
Figure 2: The Curtius Rearrangement pathway allows for the safe generation of the isocyanate followed by in-situ derivatization.[1]
Part 3: Applications in Drug Design
The this compound scaffold is not merely a linker; it is a structural tool used to modulate the physicochemical properties of a drug candidate.
-
Bioisosterism: The tetrahydropyran (THP) ring is a common bioisostere for the 4-phenylpiperidine moiety (found in opioids like fentanyl or pethidine). Replacing the basic nitrogen of piperidine with the ether oxygen of THP eliminates a protonation site, which can:
-
Improve blood-brain barrier (BBB) penetration by reducing polar surface area (PSA).
-
Reduce hERG channel inhibition (often associated with basic amines).
-
-
Conformational Locking: The gem-disubstitution at C4 forces the phenyl group into an axial or equatorial preference depending on the transition state, reducing the entropy penalty upon binding to a receptor (e.g., GPCRs or ACC inhibitors).
Reaction Utility:
-
Urea Formation: Reacting with primary/secondary amines yields 1,3-disubstituted ureas.
-
Carbamate Formation: Reacting with alcohols yields carbamates, often used as transition-state mimics for peptide bond hydrolysis.
Part 4: Safety & Handling Protocols
Isocyanates are powerful electrophiles and respiratory sensitizers. Strict adherence to the following safety pillars is mandatory.
1. Respiratory Protection (Critical)
-
Isocyanates can cause occupational asthma and sensitization.
-
Protocol: All handling must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves and safety goggles are required. If handling outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.
2. Moisture Exclusion
-
Risk:
. -
Reaction with atmospheric moisture generates carbon dioxide, which can pressurize sealed vessels, leading to explosion hazards.
-
Storage: Store under inert gas (Argon) in a desiccator at 2–8°C. Seal caps with Parafilm.
3. Quenching Spills
-
Do not wipe up isocyanate spills with water alone.
-
Decontamination Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent. This mixture converts the isocyanate rapidly to the urea/amine, which is less hazardous.
References
-
PubChem Compound Summary. (2025). This compound (CID 33589534).[2] National Library of Medicine. [Link]
-
Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[3][4] Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3][4] (Describes the precursor amine and THP scaffold utility). [Link]
Sources
- 1. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C12H13NO2 | CID 33589534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Guide: Tetrahydropyran-Based Isocyanate Scaffolds in Medicinal Chemistry
Executive Summary
This technical guide addresses the strategic application of tetrahydropyran (THP) isocyanates as high-value electrophilic building blocks in drug discovery. While isocyanates themselves are rarely final active pharmaceutical ingredients (APIs) due to their high reactivity, they serve as critical "spring-loaded" intermediates for installing the THP pharmacophore—a potent bioisostere for cyclohexane and phenyl rings.
This document details the physicochemical rationale for using THP scaffolds, provides a validated "green" synthesis protocol via the Curtius rearrangement, and outlines the safety and stability parameters required for their handling.
Part 1: The THP Pharmacophore & Isocyanate Utility
Pharmacophore Rationale: Why THP?
In modern medicinal chemistry, the tetrahydropyran ring is a privileged scaffold used to optimize the physicochemical properties of lead compounds.
-
Lipophilicity Modulation: Replacing a cyclohexyl or phenyl ring with a THP ring typically lowers
by approximately 1.0–1.5 units. This reduction is crucial for improving aqueous solubility and lowering metabolic clearance. -
Hydrogen Bond Acceptor (HBA): Unlike cyclohexane, the ether oxygen in position 4 (or 2/3) of the THP ring acts as a weak HBA, potentially engaging in specific interactions with solvent-exposed regions of a protein pocket (e.g., the hinge region of kinases).
-
Metabolic Stability: The THP ether oxygen deactivates the adjacent carbons toward oxidative metabolism (CYP450), unlike the susceptible benzylic positions in phenyl rings.
The Isocyanate "Warhead"
The isocyanate group (
Strategic Logic:
Part 2: Strategic Decision Framework
The following decision tree illustrates when to deploy a THP-isocyanate scaffold during Lead Optimization.
Figure 1: Decision logic for bioisosteric replacement using THP scaffolds.
Part 3: Validated Synthetic Protocol
Methodology: The Curtius Rearrangement
The direct handling of phosgene to generate isocyanates is hazardous and often unnecessary for this scaffold. The Curtius rearrangement using diphenylphosphoryl azide (DPPA) is the industry-standard, self-validating method for converting THP-carboxylic acids to isocyanates.
Reaction Scheme:
-
Activation: THP-4-carboxylic acid + DPPA
Acyl Azide (in situ). -
Rearrangement: Thermal decomposition (
) THP-4-Isocyanate + (gas). -
Trapping: Addition of nucleophile (Amine/Alcohol)
Urea/Carbamate.
Step-by-Step Protocol
Note: This protocol describes the synthesis of N-(tetrahydro-2H-pyran-4-yl) ureas.
Reagents:
-
Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
-
Nucleophilic Amine (
) (1.1 eq)
Workflow:
-
Setup: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve Tetrahydro-2H-pyran-4-carboxylic acid in anhydrous toluene. -
Activation: Add TEA followed by the dropwise addition of DPPA at room temperature. Stir for 30 minutes.
-
Mechanistic Insight: The base deprotonates the acid, facilitating attack on the phosphorus of DPPA. The azide anion then attacks the carbonyl, releasing the phosphate leaving group to form the acyl azide.
-
-
Rearrangement (The Critical Step): Heat the reaction mixture to 80–90°C .
-
Visual Check: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding.
-
Self-Validating Checkpoint (IR): Take a small aliquot. FT-IR analysis should show the disappearance of the carbonyl peak and the appearance of a strong, sharp isocyanate band at
.
-
-
Trapping: Once gas evolution ceases (approx. 1–2 hours), cool the mixture to
and add the nucleophilic amine. -
Completion: Stir for 2–4 hours. The isocyanate peak at
will disappear, replaced by urea carbonyl stretches ( ).
Experimental Workflow Diagram
Figure 2: One-pot Curtius rearrangement workflow for THP-Urea synthesis.
Part 4: Data & Stability Profile
Comparative Physicochemical Properties
The table below highlights the advantage of the THP scaffold over traditional carbon analogs.
| Property | Cyclohexyl-Urea | Phenyl-Urea | THP-4-yl-Urea | Impact |
| cLogP | ~3.2 | ~2.8 | ~1.5 | Improved Solubility |
| H-Bond Acceptors | 1 (Urea O) | 1 (Urea O) | 2 (Urea O + THP O) | Novel Binding Vector |
| Metabolic Liability | Low | High (Aromatic hydroxylation) | Low | Extended Half-life |
| Geometry | Chair (Flexible) | Planar | Chair (Rigid) | Defined Vector |
Handling & Safety (E-E-A-T)
Isocyanates are potent respiratory sensitizers and lachrymators .
-
Containment: All weighing and manipulation of the isolated isocyanate must occur in a functioning fume hood.
-
Quenching: Unreacted isocyanates should be quenched with methanol or an aqueous amine solution before disposal to prevent downstream exposure.
-
Storage: THP-isocyanates are hydrolytically unstable. If isolation is necessary, store under argon at
. However, in situ generation and consumption (one-pot) is the recommended Best Practice to minimize exposure and hydrolysis.
References
-
Ghosh, A. K., et al. (2009). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Organic Chemistry. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Konstantinidou, M., et al. (2019). Ureas: Applications in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
solubility profile of 4-isocyanato-4-phenyltetrahydropyran in organic solvents
An In-depth Technical Guide: Solubility Profile of 4-Isocyanato-4-phenyltetrahydropyran in Organic Solvents for Advanced Synthesis and Drug Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines the theoretical principles governing its solubility, presents a robust experimental protocol for quantitative and qualitative assessment, and discusses the practical implications of the resulting solubility profile. Special emphasis is placed on the unique reactivity of the isocyanate functional group and the necessary precautions for accurate and safe solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic media.
The Compound: this compound
This compound is a bifunctional molecule featuring a reactive isocyanate group (-N=C=O) and a stable tetrahydropyran ring substituted with a phenyl group.[1] Its molecular structure dictates its physicochemical properties and, consequently, its solubility.
Key Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₃NO₂[1]
-
Molecular Weight: 203.24 g/mol
-
Structure: The molecule combines a non-polar phenyl group and a polar ether linkage within the tetrahydropyran ring, creating a compound of intermediate polarity. The isocyanate group itself is highly polar.
-
Hydrogen Bonding: The oxygen atom in the tetrahydropyran ring and the nitrogen and oxygen atoms of the isocyanate group can act as hydrogen bond acceptors. There are no hydrogen bond donors.[1]
This structural amalgam suggests that its solubility will be nuanced, favoring solvents that can accommodate both its aromatic and polar heterocyclic components.
Guiding Principles: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[2] For this compound, we must consider:
-
Polarity: The molecule possesses both non-polar (phenyl ring) and polar (tetrahydropyran ether, isocyanate group) regions. Therefore, it is expected to be most soluble in moderately polar solvents. Extreme non-polar solvents like hexanes may poorly solvate the polar functionalities, while highly polar protic solvents will react with the isocyanate group.
-
Reactivity: The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This is the single most important factor in solvent selection. Protic solvents containing active hydrogens, such as water, alcohols, and primary or secondary amines, will react irreversibly to form urea or carbamate (urethane) derivatives, destroying the parent compound.[3][4] This reactivity precludes their use as solvents for simple solubility studies and necessitates the use of anhydrous, aprotic solvents.
Experimental Design: A Validated Protocol for Solubility Profiling
The following protocol is designed to provide a reliable and reproducible solubility profile. It incorporates safety precautions derived from the compound's Safety Data Sheet (SDS) and the known reactivity of isocyanates.[3][5]
Safety Precautions
-
Handle this compound in a well-ventilated chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[5]
-
Isocyanates are respiratory sensitizers and lachrymators; avoid inhalation of vapors.[6][7]
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to eliminate moisture.
-
Use only anhydrous grade solvents.
Materials and Equipment
-
Analyte: this compound (>95% purity)[5]
-
Solvents: A representative panel of anhydrous organic solvents (see Table 1).
-
Equipment: Analytical balance, vortex mixer, temperature-controlled shaker, calibrated pipettes, 2 mL glass vials with PTFE-lined caps, filtration apparatus (0.22 µm PTFE syringe filters).
Experimental Workflow Diagram
The overall process for determining the solubility profile is depicted below.
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol (Quantitative Shake-Flask Method)
-
Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a 2 mL glass vial. The exact mass should be recorded.
-
Solvent Addition: Add a precisely known volume (e.g., 1.0 mL) of the selected anhydrous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to 25°C. Agitate the slurry for 24 hours to ensure equilibrium is reached.
-
Settling: Allow the vial to rest at 25°C for at least 1 hour to let undissolved solids settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all solid particles.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent (typically acetonitrile or the solvent used for the experiment) to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Quantify the concentration of the dissolved analyte using a validated HPLC-UV method.
Anticipated Solubility Profile
While exhaustive experimental data is proprietary or not publicly available, a scientifically plausible solubility profile can be predicted based on the molecular structure and chemical principles. The following table summarizes the anticipated solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility Category | Predicted Solubility (mg/mL at 25°C) | Rationale |
| Hexane | Non-polar Aliphatic | 0.1 | Insoluble | < 1 | Lacks polarity to solvate the ether and isocyanate groups. |
| Toluene | Non-polar Aromatic | 2.4 | Slightly Soluble | 5 - 15 | Phenyl ring interaction (π-π stacking) aids solubility, but overall polarity is low. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | 50 - 150 | Good balance of polarity to dissolve the entire molecule without reacting. |
| Diethyl Ether | Ether | 2.8 | Soluble | 50 - 100 | "Like dissolves like" principle applies due to the ether linkage. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | Very Soluble | > 200 | Structurally similar to the tetrahydropyran ring; excellent solvent for cyclic ethers.[8][9] |
| Ethyl Acetate | Polar Aprotic (Ester) | 4.4 | Soluble | 100 - 200 | The ester group provides sufficient polarity to effectively solvate the molecule. |
| Acetonitrile (ACN) | Polar Aprotic (Nitrile) | 5.8 | Soluble | 100 - 200 | High polarity effectively solvates the isocyanate and ether groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 200 | Highly polar solvent capable of dissolving a wide range of compounds.[10] |
| Methanol / Ethanol | Polar Protic (Alcohol) | 5.1 / 4.3 | Reactive | N/A | Reacts with the isocyanate group to form a carbamate.[4][11] |
| Water | Polar Protic | 10.2 | Reactive / Insoluble | N/A | Insoluble and reacts to form an unstable carbamic acid, which decomposes.[3] |
Implications for Research and Development
A well-defined solubility profile is not merely academic; it is a cornerstone of efficient and successful drug development and chemical synthesis.
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is critical for achieving optimal reaction rates and yields. For reactions involving this compound, THF, DCM, or acetonitrile are likely superior choices.
-
Purification: Knowledge of differential solubility is the basis for purification by crystallization. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is ideal. The data suggests that a toluene/hexane or ethyl acetate/hexane system could be effective.
-
Analytical Chemistry: Developing HPLC and other analytical methods requires a solvent that completely dissolves the analyte and is compatible with the instrumentation.[10][12]
-
Formulation Science: For preclinical studies, the compound must be formulated in a suitable vehicle. Understanding its solubility in pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400) is essential for developing stable and deliverable formulations.
Conclusion
The solubility of this compound is a complex interplay of its structural polarity and the high reactivity of its isocyanate moiety. It is predicted to be highly soluble in polar aprotic solvents like THF, DMSO, and ethyl acetate, while being insoluble in non-polar solvents and reactive in protic solvents. The experimental protocol detailed herein provides a robust framework for researchers to determine a precise, quantitative solubility profile. This fundamental data is indispensable for optimizing synthetic routes, streamlining purification processes, and enabling the formulation of this valuable chemical intermediate for its end-use applications.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Fisher Scientific. (2025).
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- U.S. Environmental Protection Agency. (n.d.).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 33589534, this compound. Retrieved from [Link]
- Borduas, N., et al. (2016). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.
- Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.
- Sigma-Aldrich. (2025).
- Actylis Lab Solutions. (2024).
- Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates.
- Roberts, J. M., et al. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides.
- Merck Millipore. (n.d.).
- Fisher Scientific. (2025).
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]
- Varghese, R. J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]
Sources
- 1. This compound | C12H13NO2 | CID 33589534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Methylthio)phenyl isocyanate 97 1632-84-4 [sigmaaldrich.com]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 10. epa.gov [epa.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdc.gov [cdc.gov]
Technical Guide: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)
[1][2][3]
Document Control:
-
Chemical Family: Tertiary Isocyanate / Tetrahydropyran Derivative[2]
-
Primary Application: Pharmaceutical Intermediate (Privileged Scaffold Construction)
Part 1: Executive Technical Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents.[2] Structurally, it features an isocyanate group (-N=C=O) attached to a quaternary carbon at the 4-position of a tetrahydropyran ring.[2]
Scientific Significance: The presence of the isocyanate on a quaternary center (gem-disubstituted) imparts unique steric properties.[2] Unlike primary isocyanates, this compound exhibits modulated electrophilicity, reducing the rate of nucleophilic attack by bulky nucleophiles while retaining high reactivity toward water and primary amines.[2] This steric bulk is a critical design feature for increasing metabolic stability in downstream drug candidates.[2]
Part 2: Hazard Identification & Risk Assessment[2][4][5]
Core Directive: Treat this compound as a Respiratory Sensitizer .[2] Isocyanates are notorious for inducing occupational asthma (isocyanates asthma) through haptenization of airway proteins.[2]
Critical Hazard Profile
| Hazard Class | GHS Category | Signal Word | H-Statement | Mechanism of Action |
| Respiratory Sensitization | Cat 1 | DANGER | H334 | Irreversible binding to albumin/keratin; immune system sensitization.[2] |
| Skin Irritation | Cat 2 | Warning | H315 | Reaction with skin proteins; dermatitis.[2] |
| Eye Irritation | Cat 2A | Warning | H319 | Lachrymator; reacts with corneal moisture.[2] |
| Acute Toxicity | Cat 4 | Warning | H302/H332 | Systemic toxicity upon ingestion or inhalation.[2] |
Reactivity Hazards[2][6]
-
Moisture Sensitivity: Reacts exothermically with water to form the corresponding amine (4-amino-4-phenyltetrahydropyran) and carbon dioxide (
).[2] In closed vessels, evolution can cause pressure buildup and explosion.[2] -
Thermal Instability: Avoid temperatures >50°C during storage; tertiary isocyanates can undergo reversion or polymerization.[2]
Part 3: Physicochemical Properties
Data Reliability: Values derived from structural analogs and computational models where experimental data for this specific intermediate is proprietary.
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 203.24 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity/polymorph.[2] |
| Boiling Point | ~310°C (Predicted) | Decomposes before boiling at atm pressure.[2] |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts with protic solvents (MeOH, Water).[2] |
| Density | 1.15 ± 0.1 g/cm³ | Estimated based on pyran scaffold.[2] |
Part 4: Handling, Storage, and Decontamination Protocols[2]
Storage Architecture (The "Dry-Chain")[2]
-
Atmosphere: Store strictly under Argon or Nitrogen.[2]
-
Temperature: Refrigerate at 2–8°C.
-
Container: Teflon-lined caps or septum-sealed vials. Never store in standard polyethylene (PE) without a secondary barrier, as isocyanates can permeate certain plastics.[2]
Experimental Handling (The "Closed-Loop" System)
Causality: To prevent respiratory sensitization, zero-exposure handling is required.[2]
-
Weighing: Perform all weighing inside a fume hood or glovebox.
-
Transfer: Use positive-pressure cannulation or gas-tight syringes.[2] Avoid pouring.
-
Solvent Choice: Use anhydrous solvents (water <50 ppm).[2] Water presence consumes the reagent, altering stoichiometry and generating urea impurities.[2]
Decontamination & Quenching Protocol
Self-Validating Step: The disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy confirms quenching.[2]
Standard Quench Solution (SQS):
Part 5: Synthetic Utility & Workflow Visualization
Synthetic Applications
This reagent is a "masked" amine and a linker.[2]
-
Urea Formation: Reacts with secondary amines to form tetrasubstituted ureas (common in receptor antagonists).[2]
-
Carbamate Formation: Reacts with alcohols to form carbamates (prodrug strategies).[2]
-
Curtius Rearrangement: Often generated in situ from 4-phenyltetrahydropyran-4-carboxylic acid azide to avoid isolation.[2]
Safe Handling Workflow Diagram
Caption: Figure 1: Closed-loop handling workflow ensuring containment and complete neutralization of isocyanate residues.
Reaction Pathway Diagram
Caption: Figure 2: Divergent reactivity pathways. Note the water pathway leads to CO2 evolution, presenting a pressure hazard.[2]
Part 6: First Aid & Emergency Response[2]
Causality: Isocyanates are powerful alkylating agents.[2] Immediate removal is critical to prevent sensitization.[2]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
References
Technical Deep Dive: Bioisosteric and Physicochemical Divergence of 4-Phenyltetrahydropyran vs. Phenylcyclohexane Scaffolds
Executive Summary
This technical guide analyzes the structural, synthetic, and functional divergence between 4-phenyltetrahydropyran (4-P-THP) and phenylcyclohexane (PCH) . While topologically similar, the substitution of a methylene unit (-CH₂-) with an ether oxygen (-O-) in the 4-position creates profound shifts in lipophilicity (LogP), metabolic trajectory, and dielectric properties. This guide serves medicinal chemists optimizing ADME profiles and materials scientists engineering liquid crystalline matrices.
Part 1: Physicochemical Profiling & Structural Dynamics
The core distinction between these scaffolds lies in the ether-methylene interchange . This single atom substitution alters the electronic landscape without significantly changing the steric envelope.
Comparative Physicochemical Metrics
The following data summarizes the shift in properties when transitioning from PCH to 4-P-THP.
| Property | Phenylcyclohexane (PCH) | 4-Phenyltetrahydropyran (4-P-THP) | Impact on Application |
| Core Structure | Hydrocarbon (Lipophilic) | Cyclic Ether (Polar) | Solubility & Permeability |
| LogP (Approx) | ~3.8 - 4.2 | ~2.5 - 2.9 | THP improves water solubility; lowers CNS penetration slightly. |
| Dipole Moment | ~0.3 D | ~1.6 - 1.9 D | THP exhibits higher dielectric anisotropy (crucial for Liquid Crystals). |
| H-Bonding | None | H-Bond Acceptor (Ether O) | THP interacts with Ser/Thr residues in protein pockets. |
| Ring Geometry | Chair (C-C ~1.54 Å) | Distorted Chair (C-O ~1.43 Å) | THP ring is slightly flatter at the ether end. |
Conformational Analysis
Both rings predominantly adopt a chair conformation .
-
Phenyl Positioning: In both cases, the bulky phenyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.
-
The "Oxygen Effect": In 4-P-THP, the lack of axial hydrogens at positions 2 and 6 (adjacent to oxygen) reduces the steric penalty for axial substituents, though the phenyl group remains equatorial due to its size (A-value > 2.5 kcal/mol).
-
Bond Lengths: The C-O bond (1.43 Å) is shorter than the C-C bond (1.54 Å), causing a slight flattening of the ring near the oxygen. This subtle shape change can alter binding affinity in "tight" hydrophobic pockets.
Part 2: Synthetic Methodologies
The synthetic routes for these two scaffolds are distinct. PCH is typically accessed via reduction or organometallic coupling, whereas 4-P-THP relies on acid-catalyzed condensation reactions.
Synthetic Logic Flow (Graphviz)
Figure 1: Divergent synthetic pathways. PCH utilizes nucleophilic addition followed by reduction, while 4-P-THP utilizes the Prins cyclization strategy.
Detailed Protocol: The Prins Reaction for 4-P-THP
The Prins reaction is the most authoritative method for constructing the 4-phenyl-THP core, utilizing styrene and formaldehyde.
Reagents:
-
Styrene (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Trifluoroacetic acid (TFA) (Solvent/Catalyst)
-
Triethylsilane (Et₃SiH) (Reductant for one-pot modification)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (20 mmol) in anhydrous TFA (15 mL).
-
Cyclization: Add Styrene (10 mmol) dropwise at 0°C. The acid catalyzes the formation of the oxocarbenium ion, which is trapped by the alkene.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. This typically forms the trifluoroacetate ester or the 4-hydroxy intermediate.
-
Reduction (Ionic Hydrogenation): To obtain the saturated 4-phenyl-THP directly (removing the 4-OH/ester group), add Triethylsilane (22 mmol) carefully. Reflux for 2 hours.
-
Workup: Quench with saturated NaHCO₃ (slowly, gas evolution!). Extract with Dichloromethane (3x). Wash organics with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).
Part 3: Pharmacological & Metabolic Implications
Bioisosterism in Drug Design
Medicinal chemists use the THP ring to modulate the properties of PCH-containing drugs (e.g., opioids, PCP analogs).
-
LogP Lowering: Replacing PCH with THP lowers LogP by ~1.3 units. This is critical for compounds that are too lipophilic (LogP > 5), improving oral bioavailability and reducing non-specific binding.
-
Metabolic "Soft Spots": The ether oxygen introduces specific metabolic liabilities.
Metabolic Pathways (Graphviz)
The presence of the oxygen atom directs Cytochrome P450 (CYP) activity to the alpha-carbon.
Figure 2: Metabolic divergence. THP undergoes alpha-hydroxylation adjacent to the oxygen, leading to ring opening or lactone formation. PCH primarily undergoes hydroxylation on the ring carbons.
Part 4: Materials Science Applications (Liquid Crystals)
In the field of liquid crystals (LCs), 4-P-THP derivatives are valued over PCH for specific display technologies (e.g., TFT-LCDs).
Dielectric Anisotropy ( )[3]
-
PCH: Non-polar.
is near zero unless substituted with polar groups (CN, F). -
4-P-THP: The ether oxygen introduces a dipole perpendicular to the long axis (or parallel depending on conformation). When substituted with polar groups (e.g., isothiocyanates), THP derivatives often exhibit higher dielectric anisotropy than their cyclohexane counterparts, allowing for lower threshold voltages (
) in displays.
Viscosity
THP derivatives generally exhibit lower rotational viscosity (
References
-
Hanschke, E. (1955).[3] Synthesis of Tetrahydropyran Rings via Prins Reaction.[3][4][5] Chemische Berichte.[3] 5[2][6][7][8][9]
-
Yadav, J. S., et al. (2008).[1] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis.[3][4][10][11] 1[2][6][7][8][9][12][13]
-
Merck Patent GmbH. (Various). Liquid Crystalline Media based on Tetrahydropyran Derivatives.[12] (General reference to LC industry standards for THP vs Cyclohexane viscosity).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Ether/Methylene exchange).
-
PubChem. 4-Phenylcyclohexanone Compound Summary. National Library of Medicine. 14[2][6][7][8][9]
Sources
- 1. Prins Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. wisdomlib.org [wisdomlib.org]
- 11. reddit.com [reddit.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Urea Derivatives using 4-Isocyanato-4-phenyltetrahydropyran
Abstract
This application note details the protocol for synthesizing
Chemical Basis & Mechanism[1]
The Reagent
This compound is a tertiary isocyanate. The isocyanate group (-N=C=O) is attached to a quaternary carbon, which is also substituted with a phenyl ring and the tetrahydropyran ether ring.
-
Steric Challenge: The quaternary center creates significant steric hindrance, shielding the electrophilic carbon of the isocyanate. This reduces the rate of nucleophilic attack compared to primary or secondary isocyanates.
-
Electronic Effect: The phenyl ring provides mild electronic stabilization, but the steric bulk is the dominant factor governing reactivity.
Reaction Mechanism
The synthesis follows a standard nucleophilic addition pathway. A primary or secondary amine acts as the nucleophile, attacking the central carbon of the isocyanate.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate.
-
Proton Transfer: A rapid proton transfer occurs (inter- or intramolecularly) from the cationic nitrogen to the anionic oxygen (or nitrogen), stabilizing the urea linkage.
Figure 1: Mechanistic pathway of urea formation highlighting the steric bottleneck at the quaternary carbon.
Experimental Protocols
Materials & Equipment
-
Reagent: this compound (Store at 2-8°C, moisture sensitive).
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade.
-
Base (Optional): Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA). -
Atmosphere: Argon or Nitrogen balloon.
Method A: Standard Conditions (Reactive Amines)
Suitable for unhindered primary amines (e.g., benzylamine, alkylamines).
-
Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (0.1 M concentration).
-
Addition: Add 1.1 equivalents of this compound either neat or dissolved in a minimal amount of DCM.
-
Note: Adding the isocyanate to the amine ensures the amine is in excess during the initial mixing, minimizing side reactions.
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The isocyanate spot (high R_f) should disappear.
-
Workup:
-
If the product precipitates (common for ureas in DCM): Filter the solid and wash with cold Et₂O.
-
If soluble: Concentrate the solvent in vacuo.
-
Method B: For Hindered/Low-Reactivity Amines
Suitable for anilines, secondary amines, or when Method A yields are <50%.
-
Solvent Switch: Use anhydrous THF or 1,4-Dioxane (higher boiling points allowed).
-
Catalysis: Add 1.2 equivalents of DIPEA (base) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
-
Temperature: Heat the reaction to 60°C (reflux for THF) for 6–12 hours.
-
Quench: Upon completion, add 0.5 mL methanol to quench any unreacted isocyanate (forms the methyl carbamate).
-
Purification: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Optimization & Data Analysis
Solvent Screening Data
The choice of solvent significantly impacts reaction kinetics and isolation ease.
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Isolation Method | Recommendation |
| DCM | 8.9 | High | Precipitation/Evaporation | Primary Choice |
| THF | 7.5 | Medium | Extraction required | Use for heating |
| DMF | 36.7 | High | Aqueous workup (Tedious) | Avoid unless necessary for solubility |
| Toluene | 2.4 | Low | Crystallization | Good for scale-up |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.
Troubleshooting & Critical Failure Modes
The "Symmetric Urea" Problem
Symptom: LC-MS shows a large peak corresponding to the dimer of the isocyanate reagent (Mass = 2 × Isocyanate MW - CO₂). Cause: Moisture ingress. Water reacts with the isocyanate to form the unstable carbamic acid, which decarboxylates to form the free amine (4-amino-4-phenyltetrahydropyran). This amine is highly nucleophilic and reacts with the remaining isocyanate.[7] Solution:
-
Ensure all glassware is flame-dried.
-
Use fresh anhydrous solvents.
-
Keep the reaction under positive Argon pressure.
Low Reactivity due to Sterics
Symptom: Starting material (amine) remains after 24 hours. Cause: The 4-phenyl and tetrahydropyran ring create a "steric wall." Solution:
-
Lewis Acid Catalysis: Add 10 mol% Zn(OTf)₂ or Sc(OTf)₃. These coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbon center without requiring harsh basic conditions.
-
Microwave Irradiation: Run the reaction in Toluene at 100°C for 30 minutes in a sealed microwave vial.
Safety Information
-
Sensitization: Isocyanates are potent respiratory and skin sensitizers. Handle only in a functioning fume hood.
-
Quenching: Never discard unreacted isocyanate directly into waste. Quench with methanol or a dilute ammonia solution first.
References
-
Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.
- Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Ureas. CRC Press. (General reference for urea synthesis methodologies).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33589534, this compound.[8]
- Knölker, H. J., et al. (1995). Synthesis of ureas from amines and isocyanates: A comparative study. Synlett, 1995(04), 378-380.
Sources
- 1. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
Application Note: Urea Synthesis via 4-Isocyanato-4-phenyltetrahydropyran
Abstract
This guide details the optimized reaction conditions for coupling 4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8) with various amines to synthesize
Chemical Context & Mechanistic Insight
The Steric Challenge
The central challenge in reacting this compound is the quaternary carbon center (C4). The isocyanate group is flanked by a phenyl ring and the tetrahydropyran ring.
-
Steric Hindrance: The bulky phenyl group and the chair-conformation of the pyran ring shield the electrophilic carbon of the isocyanate (
). This significantly raises the activation energy for nucleophilic attack. -
Electronic Effect: While the phenyl ring offers some resonance stabilization, the inductive withdrawal is often overshadowed by the steric bulk, making the isocyanate less electrophilic than simple phenyl isocyanate but more stable than tert-butyl isocyanate.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the amine nitrogen to the central carbon of the isocyanate. For this specific scaffold, the transition state is crowded.
Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the crowded transition state due to the gem-disubstituted C4 center.[1]
Critical Reaction Parameters
Due to the tertiary nature of the isocyanate, "standard" click-chemistry conditions (DCM, RT, 1 hour) often result in incomplete conversion.
Solvent Selection Table
| Solvent | Polarity ( | Boiling Pt. | Suitability | Notes |
| Dichloromethane (DCM) | 8.9 | 40°C | Good | Standard for reactive amines. Low boiling point limits thermal acceleration. |
| Tetrahydrofuran (THF) | 7.5 | 66°C | Excellent | Good solubility for both reactants. Allows moderate heating. Must be anhydrous. |
| Toluene | 2.4 | 110°C | High | Preferred for unreactive amines. Allows high-temp reflux to overcome steric barrier. |
| DMF/DMA | 36.7 | 153°C | Moderate | Hard to remove. Promotes side reactions (dimerization) if not careful. Use only if solubility is an issue. |
| Alcohols (MeOH/EtOH) | - | - | AVOID | Will react to form carbamates (urethanes) instead of ureas. |
Stoichiometry & Catalysis
-
Amine: Use 1.1 to 1.2 equivalents . A slight excess ensures the valuable isocyanate scaffold is fully consumed.
-
Base Catalyst: For aromatic amines (anilines) or bulky secondary amines, add 0.1 - 0.5 eq of TEA (Triethylamine) or DMAP (4-Dimethylaminopyridine) . The base activates the amine nucleophile and scavenges any trace acid that might retard the reaction.
Standard Operating Procedures (Protocols)
Protocol A: Reactive Aliphatic Amines (Kinetic Control)
Applicable for: Primary alkyl amines (e.g., benzylamine, methylamine).
-
Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 203 mg) in anhydrous DCM (5 mL).
-
Addition: Add the amine (1.1 mmol) dropwise at room temperature.
-
Reaction: Cap the vial and stir at 25°C for 2–4 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The isocyanate peak (often invisible on UV, but visible as a mass adduct) should disappear.
-
-
Workup:
-
If the product precipitates: Filter and wash with cold Et2O.
-
If soluble: Dilute with DCM (10 mL), wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over Na2SO4 and concentrate.
-
Protocol B: Hindered/Aromatic Amines (Thermodynamic Forcing)
Applicable for: Anilines, secondary cyclic amines, or when Protocol A fails.
-
Preparation: Dissolve This compound (1.0 mmol) in anhydrous Toluene (5 mL).
-
Activation: Add Triethylamine (0.2 mmol) or DMAP (0.1 mmol).
-
Addition: Add the amine (1.2 mmol).
-
Reaction: Heat the mixture to 80°C - 100°C (oil bath) for 12–18 hours .
-
Note: The thermal energy is required to overcome the steric barrier of the quaternary center.
-
-
Workup:
-
Cool to RT. Evaporate toluene under reduced pressure.
-
Re-dissolve residue in EtOAc. Wash with 10% Citric Acid (removes DMAP/TEA/unreacted amine), then Sat. NaHCO3, then Brine.
-
Purify via flash chromatography (typical gradient: 0-50% EtOAc in Hexanes).
-
Troubleshooting & Quality Control
The most common failure mode is the formation of the Symmetric Urea (1,3-bis(4-phenyltetrahydropyran-4-yl)urea). This occurs if water hydrolyzes the isocyanate to its corresponding amine, which then reacts with the remaining isocyanate.
Figure 2: Decision tree for troubleshooting common reaction impurities.
QC Specifications
-
1H NMR: Look for the urea -NH- protons. In DMSO-d6, these typically appear between 6.0 – 8.5 ppm as singlets or doublets (coupling to neighboring alkyl protons).
-
IR Spectroscopy: The isocyanate stretch at ~2260 cm⁻¹ must be absent. A strong Carbonyl (C=O) stretch for urea should appear at 1630–1660 cm⁻¹ .
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Addition to Carbon-Heteroatom Multiple Bonds).
-
Synthesis of Tetrahydropyran Derivatives
-
J. Med. Chem. (2009).[2] Discovery of Neurokinin-1 Receptor Antagonists .
- Context: Describes the use of 4-phenyltetrahydropyran scaffolds in drug discovery.
-
-
Urea Synthesis Methodologies
- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
- Context: Comprehensive review of isocyanate reactions, including kinetics of hindered systems.
- Gao, Y., et al. (2018). Efficient Synthesis of Ureas via Base-Catalyzed Reaction. Tetrahedron Letters.
Sources
Application Note: Synthesis of Carbamates from 4-Isocyanato-4-phenyltetrahydropyran
[1]
Abstract
This application note details the synthetic protocols for generating carbamates (urethanes) from 4-Isocyanato-4-phenyltetrahydropyran (4-PI-THP) . This specific isocyanate features a sterically hindered quaternary carbon center, presenting unique kinetic challenges compared to primary or secondary isocyanates.[1] This guide provides two distinct protocols: a Lewis-Acid Catalyzed Method for rapid optimization and a Non-Tin (Base-Mediated) method suitable for late-stage pharmaceutical intermediates where metal scavenging is undesirable.[1]
Introduction & Strategic Considerations
The 4-phenyltetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing frequently in Neurokinin-1 (NK1) antagonists and opioid receptor modulators.[1] The conversion of the isocyanate moiety at the C4 position to a carbamate is a critical step in diversifying this core.
The Steric Challenge
Unlike benzyl or alkyl isocyanates, 4-PI-THP possesses an isocyanate group attached directly to a quaternary carbon.[1] This creates a "neopentyl-like" steric environment.[1]
-
Kinetic Retardation: The nucleophilic attack of the alcohol is significantly slower due to the bulk of the phenyl ring and the tetrahydropyran chair conformation.
-
Thermal Reversibility: Carbamates derived from tertiary isocyanates are thermodynamically less stable than their primary counterparts.[1] Excessive heating (>100°C) during reaction or workup can lead to retro-carbamoylation (reversion to isocyanate + alcohol).[1]
Mechanistic Pathway
The reaction requires activation.[2][3] We utilize two primary pathways to overcome the steric barrier:
-
Lewis Acid Activation (Tin): Activates the isocyanate nitrogen, increasing the electrophilicity of the carbonyl carbon.
-
Base Activation (Amine/Alkoxide): Increases the nucleophilicity of the alcohol.
Figure 1: Dual-activation pathways for hindered isocyanate coupling.
Experimental Protocols
Materials & Equipment[1][2][4][5]
-
Starting Material: this compound (Prepare fresh from amine if possible, or store at -20°C under Ar).[1]
-
Solvents: Toluene (Anhydrous, <50 ppm H2O) or THF (Anhydrous).[1] Note: Moisture competes for the isocyanate to form the urea byproduct.
-
Catalysts: Dibutyltin Dilaurate (DBTL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Protocol A: Lewis-Acid Catalyzed (High Efficiency)
Best for: Early-stage discovery, unreactive alcohols, or when tin residue is acceptable.[1]
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-PI-THP (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Addition: Add the target Alcohol (1.2 – 1.5 equiv).
-
Catalysis: Add DBTL (5 mol%).
-
Reaction: Heat the mixture to 60°C . Do not exceed 80°C to prevent reversion.[1]
-
Monitoring: Monitor by IR or TLC.
-
Endpoint: Disappearance of the Isocyanate peak at ~2260–2270 cm⁻¹ .[1]
-
-
Workup:
Protocol B: DBU-Mediated (Metal-Free)
Best for: Pharmaceutical intermediates (GMP), acid-sensitive substrates.[1]
-
Setup: Flame-dry a reaction vial under Argon.
-
Solvation: Dissolve 4-PI-THP (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Add Alcohol (1.1 equiv) followed by DBU (1.0 – 1.2 equiv).[1]
-
Note: Stoichiometric DBU acts as both base and acid scavenger if HCl traces are present, but catalytic (20 mol%) is sufficient if reagents are neutral.[1]
-
-
Reaction: Stir at Reflux (66°C) for 4–12 hours.
-
Quench: Dilute with EtOAc, wash with 5% Citric Acid (to remove DBU) followed by Brine.
-
Purification: Recrystallization (Hexanes/EtOAc) is preferred over chromatography to minimize thermal stress.[1]
Analytical Validation & Data Interpretation
Successful synthesis is defined by specific spectral changes.[1]
| Method | Diagnostic Signal | Observation |
| FT-IR | N=C=O Stretch | Disappearance of strong peak at ~2270 cm⁻¹.[1][5] |
| FT-IR | C=O (Carbamate) | Appearance of carbonyl stretch at 1700–1740 cm⁻¹.[1] |
| 1H NMR | NH Proton | Appearance of broad singlet at δ 4.5–5.5 ppm (exchangeable with D₂O).[1] |
| 1H NMR | THP Protons | Slight chemical shift change in C3/C5 protons due to electronic change at C4. |
Workflow Visualization
Figure 2: Process decision tree for carbamate synthesis.
Troubleshooting & Safety
Common Failure Modes
-
Urea Formation: If the reaction turns cloudy or a white precipitate forms, moisture has entered the system.[1] The isocyanate hydrolyzed to the amine, which then reacted with remaining isocyanate to form the symmetric urea.
-
Correction: Use molecular sieves (3Å) in the solvent 24h prior to use.
-
-
Low Yield (Reversion): If yield is low after column chromatography, the carbamate may have decomposed on the silica or during rotary evaporation.[1]
Safety Profile
References
-
Isocyanate Reactivity & Mechanism
-
Catalysis (DBTL/Tin)
-
IR Spectroscopy Monitoring
-
Non-Phosgene/Base Methods (Contextual)
Sources
- 1. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 2. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. paint.org [paint.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 9. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]
Application Note: Synthesis of Trisubstituted Ureas via Isocyanate-Secondary Amine Coupling
Abstract & Strategic Relevance
The formation of trisubstituted ureas via the coupling of isocyanates with secondary amines is a cornerstone transformation in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase (sEH) inhibitors. While the reaction is thermodynamically favorable, its operational success relies on controlling competing hydrolysis pathways and managing steric hindrance.
This guide moves beyond basic textbook descriptions to provide a process-chemistry grade protocol . It emphasizes "self-validating" purification strategies using polymer-supported scavengers, enabling high-throughput parallel synthesis (HTPS) without the bottleneck of flash chromatography.
Mechanistic Foundation & Critical Variables
The Nucleophilic Addition
The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbon of the isocyanate group (
The "Water Problem" (Competing Hydrolysis)
The most common failure mode is the formation of symmetrical ureas. Isocyanates are highly susceptible to hydrolysis by trace water, forming unstable carbamic acids that decarboxylate to release primary amines. These primary amines are often more nucleophilic than the desired secondary amine substrate, rapidly consuming remaining isocyanate to form symmetrical urea byproducts (R-NH-CO-NH-R).
Key Takeaway: The exclusion of moisture is not merely a formality; it is the primary determinant of chemoselectivity.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the desired formation of trisubstituted urea and the competing hydrolysis cascade leading to symmetrical urea impurities.[1]
Experimental Design Parameters
Solvent Selection
Solvent choice dictates reaction rate and solubility. Non-nucleophilic, anhydrous solvents are mandatory.
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (DCM) | Low | Excellent | Standard choice. Easy to remove. Good solubility for most organic isocyanates. |
| Tetrahydrofuran (THF) | Moderate | Good | Use for polar amines. Must be anhydrous (stabilizer-free preferred). |
| Dimethylformamide (DMF) | High | Fair | Use only for highly insoluble substrates. Hard to remove; requires aqueous workup or lyophilization. |
| Alcohols (MeOH/EtOH) | High | FORBIDDEN | Will react with isocyanate to form carbamates (urethanes). |
Stoichiometry & Scavenging Strategy
To ensure the reaction is "self-validating" (i.e., the product purity is engineered into the process), we employ a "Catch-and-Release" logic:
-
Drive to Completion: Use excess Isocyanate (1.2 equiv) to force the consumption of the limiting reagent (Secondary Amine).
-
Scavenge: Remove the excess Isocyanate using a polymer-supported amine (e.g., PS-Trisamine).[2]
-
Result: The filtrate contains only the desired urea.
Protocol: Solution Phase Synthesis with Scavenger Resin[2]
Objective: Synthesize N,N-diethyl-N'-phenylurea (Model Reaction). Scale: 0.5 mmol (adaptable to library scale).
Reagents[1][3][4][5]
-
Secondary Amine: Diethylamine (Limiting Reagent).
-
Isocyanate: Phenyl isocyanate (1.2 equivalents).
-
Solvent: Anhydrous DCM.
-
Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).
-
Base: DIPEA (Only if amine is a hydrochloride salt).
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a 4 mL vial equipped with a stir bar, dissolve the secondary amine (0.50 mmol) in anhydrous DCM (2.0 mL).
-
Critical Step: If the amine is an HCl salt, add Diisopropylethylamine (DIPEA, 1.5 equiv) and stir for 10 minutes to liberate the free base.
-
-
Isocyanate Addition:
-
Add the isocyanate (0.60 mmol, 1.2 equiv) dropwise to the stirring amine solution.
-
Observation: A mild exotherm may occur.[3] For highly reactive aliphatic amines, cooling to 0°C is optional but usually unnecessary at this scale.
-
-
Reaction Incubation:
-
Seal the vial and stir at Room Temperature (20-25°C) for 2–4 hours.
-
Validation: Spot TLC (EtOAc/Hexane). The secondary amine spot should be completely absent.
-
-
Scavenging (The Purification Step):
-
Calculate the excess isocyanate:
. -
Add PS-Trisamine resin (3–5 equivalents relative to the excess isocyanate).
-
Calculation: If resin loading is 4.0 mmol/g, you need to scavenge 0.10 mmol.
. Mass = .
-
-
Stir or shake vigorously for 2 hours (or overnight). The resin amine groups will covalently bind the excess isocyanate.
-
-
Isolation:
-
Filter the mixture through a fritted cartridge or cotton plug to remove the resin.
-
Rinse the resin with DCM (2 x 1 mL).
-
Concentrate the filtrate under reduced pressure (Genevac or Rotavap).
-
-
Final Output:
-
The resulting solid/oil is the chemically pure trisubstituted urea.
-
Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis and purification of ureas using scavenger resins.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Symmetrical Urea present | Wet solvent or old isocyanate. | Distill solvents or use molecular sieves. Use fresh isocyanate bottles. |
| Low Conversion (Sterics) | Hindered amine (e.g., 2,6-dimethylpiperidine). | Increase Temp to 60°C (sealed tube). Add catalyst (DMAP, 10 mol%). |
| Low Conversion (Electronics) | Electron-deficient aniline. | Requires heating (reflux DCM or switch to DCE/Toluene). |
| Product trapped on Resin | Product precipitated with resin.[2] | Ensure product is soluble in DCM. If precipitate forms, dissolve with MeOH/DCM before filtering (ensure scavenging is complete first). |
Safety & Handling (E-E-A-T)
-
Isocyanates: Potent respiratory and dermal sensitizers. Chronic exposure can lead to asthma. Always weigh and handle in a fume hood.
-
Resin Handling: Static electricity can make dry resins difficult to weigh. Use an antistatic gun or weigh quickly.
-
Waste: Isocyanate-contaminated waste should be quenched with water/alcohol before disposal to prevent delayed pressure buildup in waste containers.
References
-
BenchChem. Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate.[4] Retrieved from
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from
-
Biotage. Scavenging Amines using MP-Isocyanate and PS-Isocyanate.[5] Retrieved from
-
Common Organic Chemistry. Urea Formation - Common Conditions: Amine + Isocyanate.[6][7] Retrieved from
-
Chemical Science. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.[1][8] (2021).[8] Retrieved from
Sources
- 1. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Synthesis of Type II Kinase Inhibitors Using 4-Isocyanato-4-phenyltetrahydropyran
Executive Summary
This guide details the strategic application of 4-Isocyanato-4-phenyltetrahydropyran (CAS: 120276-35-9 equivalent/derivative) as a privileged building block in the synthesis of urea-based kinase inhibitors.
In modern drug discovery, the urea linkage is a critical pharmacophore for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib).[1] It facilitates deep binding into the allosteric "DFG-out" pocket of kinases such as VEGFR, p38 MAPK, and RAF.[1] The incorporation of the 4-phenyltetrahydropyran (4-Ph-THP) moiety offers a dual advantage: the phenyl group provides necessary hydrophobic
Scientific Rationale & Mechanism
The "DFG-Out" Binding Mode
Type II inhibitors stabilize the inactive conformation of the kinase.[2][3][4] The urea moiety is central to this mechanism, acting as a "molecular anchor."[1]
-
H-Bond Donor: The urea NH groups form hydrogen bonds with the side chain of a conserved Glutamic Acid (Glu) in the
C-helix. -
H-Bond Acceptor: The urea carbonyl accepts a hydrogen bond from the backbone amide of the Aspartic Acid (Asp) in the DFG motif [3].
Why this compound?
Using this specific isocyanate allows for the direct, one-step installation of the "Cap" region of the inhibitor.
-
Steric Constraint: The quaternary carbon at the 4-position (bearing both the phenyl and the urea) restricts rotational freedom, potentially reducing the entropic penalty upon binding.
-
Physicochemical Balance: The THP ether oxygen lowers LogP compared to a pure carbon scaffold, enhancing drug-likeness (Lipinski's Rule of 5 compliance).
Structural Mechanism Visualization
The following diagram illustrates the reaction pathway and the subsequent binding mode of the synthesized inhibitor.
Caption: Reaction scheme merging the isocyanate and amine to form the urea scaffold, mapping interactions to specific kinase domains.
Experimental Protocol
Materials & Safety[1]
-
Reagent: this compound (Store at 4°C, moisture sensitive).[1]
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][5]
-
Safety: Isocyanates are potent sensitizers and lachrymators.[1] Perform all manipulations in a fume hood. Wear nitrile gloves.[1]
Step-by-Step Synthesis Procedure
Objective: Synthesis of 1-(4-phenyltetrahydro-2H-pyran-4-yl)-3-(heteroaryl)urea.
Important Technical Note: The isocyanate group is attached to a tertiary carbon (sterically hindered). Unlike primary isocyanates, this reaction may require longer stirring times or elevated temperatures.[1]
Step 1: Preparation of the Nucleophile
-
Charge a flame-dried 50 mL round-bottom flask with the heteroaryl amine (1.0 equiv, e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline).
-
Dissolve in anhydrous DCM (0.1 M concentration).
-
Optional: If the amine is supplied as a salt (e.g., HCl salt), add 1.2 equiv of Diisopropylethylamine (DIPEA) to liberate the free base. Stir for 10 minutes.
Step 2: Isocyanate Coupling
-
Dissolve This compound (1.1 equiv) in a minimal amount of anhydrous DCM.[1]
-
Add the isocyanate solution dropwise to the amine solution at Room Temperature (RT).
-
Critical Check: Due to the tertiary center, steric hindrance may slow the attack.[1]
-
Standard: Stir at RT for 12–24 hours.[1]
-
Acceleration: If TLC shows <50% conversion after 6 hours, reflux at 40°C (DCM) or switch solvent to THF and heat to 60°C.
-
-
Monitor reaction by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1] Look for the disappearance of the amine and the appearance of the urea mass [M+H]+.
Step 3: Workup and Purification
-
Precipitation Method (Preferred): Many urea products precipitate from DCM.[1]
-
Filter the reaction mixture.
-
Wash the cake with cold DCM (
mL) and Diethyl Ether ( mL) to remove unreacted isocyanate.
-
-
Chromatography Method: If the product remains soluble:
Quality Control (QC) Criteria
| Parameter | Acceptance Criteria | Method |
| Purity | > 95% | HPLC (254 nm) |
| Identity | Mass [M+H]+ ± 0.4 Da | LC-MS |
| Structure | Loss of Isocyanate Peak (~2270 cm⁻¹) | FT-IR |
| Connectivity | Urea Carbonyl Signal (~155 ppm) | ¹³C NMR |
Troubleshooting & Optimization
The tertiary nature of this compound presents unique challenges compared to standard phenyl isocyanates.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Slow Reaction | Steric hindrance at the quaternary carbon.[1] | Heat reaction to 60°C in THF or Dioxane.[1] Add a Lewis Acid catalyst (e.g., 5 mol% Dibutyltin dilaurate - use with caution).[1] |
| Symmetrical Urea Formation | Moisture hydrolysis of isocyanate.[1] | Ensure strictly anhydrous solvents.[1] Use an argon/nitrogen balloon.[1] |
| Product Solubility | Product too soluble in DCM for precipitation.[1] | Switch workup to column chromatography or triturated with Hexanes/Ether.[1][7] |
Application Case Study: Designing a VEGFR2 Inhibitor
To demonstrate the utility of this protocol, we designed a hypothetical Type II inhibitor targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).
-
Target: VEGFR2 (KDR).
-
Design Strategy: Replace the 4-chloro-3-(trifluoromethyl)phenyl "cap" of Sorafenib with the 4-phenyltetrahydropyran moiety.
-
Hypothesis: The THP ring will maintain hydrophobic contacts while improving solubility compared to the lipophilic chlorophenyl group.
Workflow Diagram:
Caption: Development pipeline for a novel VEGFR2 inhibitor using the 4-Ph-THP scaffold.
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link
-
Liu, J., et al. (2017).[1] Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2.[1][8] European Journal of Medicinal Chemistry, 125, 663-671.[1] Link
-
Wan, P. T., et al. (2004).[1] Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF. Cell, 116(6), 855-867.[1] (Describes the DFG-out/Type II binding mode relevant to urea inhibitors). Link
-
BenchChem Application Note. (2025). Synthesis of Substituted Ureas using Isocyanates. (General protocol grounding). Link
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Addition of Alcohols to Tertiary Isocyanates
Core Directive: The Challenge of Tertiary Isocyanates
The addition of alcohols to isocyanates to form carbamates (urethanes) is a fundamental transformation. However, tertiary isocyanates (where the isocyanate group is attached to a tertiary carbon, e.g., TMXDI,
Unlike primary isocyanates, the steric bulk surrounding the cumulative double bond (
This guide provides a high-performance protocol specifically engineered for these sterically compromised systems , utilizing advanced organometallic catalysis and strict moisture control to drive conversion to completion.
Mechanistic Insights & Catalyst Logic
The Steric Wall
In tertiary isocyanates, the electrophilic carbon of the
Catalytic Pathways
Two primary mechanisms govern this transformation.[1] For hindered substrates, the Lewis Acid Activation (Metal-Catalyzed) pathway is generally superior to the Lewis Base pathway because it activates the isocyanate directly, pulling electron density away from the central carbon, making it more susceptible to attack even by bulky alcohols.
Figure 1: Generalized coordination-insertion mechanism for metal-catalyzed urethane formation.[1] The metal center coordinates the isocyanate nitrogen/oxygen and the alcohol oxygen, bringing them into proximity to overcome the entropy and steric barriers.
Catalyst Selection Guide
For tertiary isocyanates, traditional amine catalysts (TEA, Pyridine) are often insufficient.[1] Organometallics are required.[1]
| Catalyst Class | Specific Catalyst | Activity | Toxicity | Recommended Use |
| Organotin | DBTDL (Dibutyltin dilaurate) | High | High | Standard. The benchmark for difficult substrates.[1] Robust but regulated. |
| Bismuth | Bi-Neodecanoate (e.g., BiCAT) | High | Low | Green Alternative. Excellent activity for hindered NCOs; highly selective against moisture.[1] |
| Zirconium | Zr-Chelates (e.g., Zr-acac) | Med-High | Low | Selective. Good for avoiding side reactions; slower than Sn/Bi but very clean.[1] |
| Superbase | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | High | Mod | Metal-Free. Use only if metals are strictly forbidden.[1] Requires higher loads.[1] |
Experimental Protocol: Synthesis of Hindered Carbamates
Objective: Synthesis of a carbamate from
Reagents & Preparation
-
Isocyanate: 1.0 equiv (e.g., TMXDI or similar).[1]
-
Alcohol: 1.1 – 1.2 equiv (Slight excess drives kinetics).[1]
-
Solvent: Anhydrous Toluene or Xylenes (High boiling point required).[1]
-
Catalyst: DBTDL (0.1 – 0.5 mol%) or Bi-Neodecanoate (0.5 – 1.0 mol%).[1]
-
Drying: All glassware must be oven-dried.[1] Solvents must be stored over molecular sieves (3Å or 4Å).[1]
Step-by-Step Procedure
-
Inert Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.[1] Flame-dry the apparatus under vacuum and backfill with inert gas.
-
Solvent Charge: Add anhydrous Toluene (concentration ~0.5 – 1.0 M relative to isocyanate).
-
Reactant Addition:
-
Add the Alcohol first.
-
Add the Catalyst via syringe. Stir for 5 minutes to allow catalyst-alcohol association.
-
Add the Tertiary Isocyanate dropwise. Note: No exotherm is typically observed due to steric hindrance.[1]
-
-
Thermal Activation: Heat the reaction mixture to 60°C – 80°C .
-
Monitoring (Critical):
-
Monitor via FT-IR .[1] Track the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .
-
Track the appearance of the carbonyl urethane stretch at ~1700-1720 cm⁻¹ .
-
Endpoint: Reaction is complete when the NCO peak is baseline-flat.
-
-
Workup:
-
Cool to room temperature.[1]
-
Evaporate solvent under reduced pressure.[1]
-
Purification: Most organotin/bismuth catalyzed products are clean enough for recrystallization (if solid) or flash chromatography (silica gel).[1]
-
Note: If using Sn catalyst, trace tin removal may be required for pharma applications (use KF on silica or specific scavengers).[1]
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Stalled Reaction | Steric bulk prevents transition state formation.[1] | Increase Temp: Push to 90-100°C (Xylenes). Boost Catalyst: Increase load to 1.0 mol%. |
| Urea Formation | Moisture ingress (NCO + H₂O → Amine → Urea).[1] | Strict Drying: Re-dry solvent over sieves.[1] Ensure N₂ flow is positive. Use Bi-catalysts (more selective for OH over H₂O).[1] |
| Yellowing | Oxidation of amine impurities or excessive heat.[1] | Degas solvents thoroughly.[1] Keep temp <100°C. Use antioxidant additives if polymerizing.[1] |
| Gelation | Crosslinking (if using di-isocyanates).[1][2] | Ensure strict 1:1 stoichiometry or large excess of alcohol (capping) depending on goal. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of hindered carbamates.
References
-
Mechanism of Base-Catalyzed Addition
-
Organotin & Bismuth Catalysis Comparison
-
Kinetics of Hindered Isocyanates
-
Bismuth Carboxylates in Polyurethanes
-
Dibutyltin Dilaurate Properties & Usage
Sources
microwave-assisted synthesis with tetrahydropyran isocyanates
Application Note & Protocol
Topic: High-Efficiency Synthesis of Bio-Relevant Ureas: A Guide to Microwave-Assisted Reactions with Tetrahydropyran Isocyanates
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The urea scaffold is a cornerstone in modern drug discovery, present in numerous FDA-approved therapeutics. Its synthesis, however, often involves lengthy reaction times or hazardous reagents like phosgene.[1][2] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently produce substituted ureas, focusing on derivatives incorporating the tetrahydropyran (THP) moiety—a privileged scaffold for improving the pharmacokinetic profiles of drug candidates. By leveraging the principles of dielectric heating, MAOS dramatically accelerates the reaction between tetrahydropyran isocyanates and amines, leading to higher yields, cleaner reaction profiles, and significant reductions in energy consumption compared to conventional oil-bath heating.[3][4][5] This protocol provides researchers with a robust, scalable, and environmentally conscious methodology for accessing this critical class of compounds.
Introduction: The Strategic Advantage of MAOS in Urea Synthesis
The synthesis of N-substituted ureas is fundamentally the addition of a nucleophilic amine to an electrophilic isocyanate. While straightforward, conventional heating methods often require hours or even days to drive the reaction to completion, particularly with less reactive amines.[6] This presents a significant bottleneck in high-throughput screening and lead optimization campaigns.
Microwave-assisted synthesis overcomes these limitations by offering a fundamentally different heating mechanism. Instead of relying on slow conductive heating from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture (dipolar polarization) and any present ions (ionic conduction).[3][7][8] This results in rapid, uniform, and volumetric heating, often creating localized superheating that dramatically accelerates reaction kinetics.[3][9] For the synthesis of molecules like N-(tetrahydropyran-4-yl)ureas, this translates to:
-
Drastic Time Reduction: Reactions are completed in minutes instead of hours.[3][6][10]
-
Enhanced Yields & Purity: Rapid heating minimizes the formation of side products that can occur during prolonged thermal stress.[4][10]
-
Green Chemistry Alignment: MAOS often allows for the use of less solvent or greener solvents like water, reducing hazardous waste.[3][9]
-
Improved Reproducibility: Modern microwave reactors provide precise temperature and pressure control, ensuring consistent results.[9]
The tetrahydropyran (THP) ring is frequently incorporated into drug candidates to enhance solubility, reduce metabolic liability, and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The combination of this valuable scaffold with the urea linkage via MAOS represents a powerful strategy in modern medicinal chemistry.
Core Principles & Workflow
The efficiency of MAOS stems from its unique mechanism of energy transfer.
Mechanism of Microwave Heating
-
Dipolar Polarization: Polar molecules, such as the solvent or the reactants themselves, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates significant molecular friction, which manifests as intense, uniform heat.[3][7]
-
Ionic Conduction: If ionic species (e.g., catalysts, salts) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute to the overall heating of the bulk solution.[8]
This direct energy transfer is far more efficient than conventional heating, which relies on conduction and convection and results in hotter vessel walls than the reaction medium itself.[7]
Protocol 1: Synthesis of N-Benzyl-N'-(tetrahydropyran-4-yl)urea
This protocol describes the reaction of a commercially available isocyanate with a primary amine. It is a robust and broadly applicable method for generating disubstituted ureas.
Reaction Scheme
Materials
-
Tetrahydropyran-4-isocyanate (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Acetonitrile (ACN), HPLC Grade (0.2 M concentration)
-
10 mL microwave reaction vial with stir bar
-
Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzylamine (1.05 equiv).
-
Reagent Addition: Add acetonitrile (to achieve a 0.2 M final concentration) and dissolve the amine with stirring.
-
Isocyanate Addition: Add tetrahydropyran-4-isocyanate (1.0 equiv) to the vial.
-
Sealing: Immediately cap the vial securely with a septum cap. Caution: Isocyanates are moisture-sensitive and toxic. Handle in a fume hood and avoid inhalation.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Time: 10 minutes (hold at temperature)
-
Microwave Power: 200 W (variable power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated air-jet cooling.
-
Product Isolation: Upon cooling, a white precipitate typically forms. If not, add the reaction mixture to a beaker of cold water (10x the reaction volume) to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold diethyl ether to aid drying.
-
Drying: Dry the product under high vacuum to yield the pure N-Benzyl-N'-(tetrahydropyran-4-yl)urea. Purity can be assessed by LC-MS and ¹H NMR.
Data & Performance Comparison
The primary advantages of MAOS are dramatically reduced reaction times and often improved yields. The synthesis of substituted ureas is a classic example where these benefits are realized.[6][8]
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Oil Bath Heating |
| Reaction Time | 5 – 20 minutes[6][8] | 4 – 24 hours[6] |
| Typical Temperature | 100 – 140 °C | 80 – 110 °C (Reflux) |
| Typical Yield | 85 – 99%[11][12] | 60 – 85% |
| Energy Input | Direct & Efficient[3][7] | Indirect & Inefficient |
| Solvent Choice | Broad, including green solvents (water, EtOH)[3][11] | Often requires higher boiling point solvents |
| Side Products | Minimized due to short reaction time[10] | Increased potential for thermal degradation |
Protocol 2: One-Pot Synthesis via In Situ Isocyanate Formation
Reaction Overview
This advanced protocol combines two steps into a single, efficient microwave-assisted sequence. First, an alkyl azide (derived from the corresponding alkyl halide) reacts with a phosphine under a CO₂ atmosphere to form the isocyanate intermediate. This is immediately trapped by an amine present in the reaction mixture to yield the final urea product.[12]
Materials
-
4-Azidotetrahydropyran (1.0 equiv)
-
Polymer-supported diphenylphosphine (PS-PPh₂) (1.5 equiv)
-
Carbon Dioxide (CO₂) source (e.g., lecture bottle, balloon, or high-pressure reactor)
-
Primary or Secondary Amine (e.g., Aniline) (2.0 equiv)
-
Acetonitrile (ACN)
-
Microwave reactor vials capable of handling elevated pressure (e.g., 15 bar)
Step-by-Step Procedure
-
Vessel Preparation: To a pressure-rated microwave vial, add 4-azidotetrahydropyran (1.0 equiv), polymer-supported diphenylphosphine (1.5 equiv), the chosen amine (2.0 equiv), and acetonitrile.
-
Pressurization: Seal the vessel and carefully pressurize with CO₂ to ~14-15 bar.
-
Microwave Irradiation (Step 1 - Isocyanate Formation): Place the vial in the microwave reactor and irradiate at 50 °C for 1.5 hours . This step facilitates the Staudinger-aza-Wittig reaction to form the isocyanate.[12]
-
Microwave Irradiation (Step 2 - Urea Formation): Without opening the vessel, increase the temperature and irradiate at 70 °C for 3 hours . This drives the reaction of the in situ generated isocyanate with the excess amine to form the urea.[12]
-
Workup: After cooling, depressurize the vessel safely. Filter the reaction mixture to remove the polymer-supported phosphine oxide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired N-Aryl-N'-(tetrahydropyran-4-yl)urea.
Conclusion & Future Outlook
Microwave-assisted synthesis provides a transformative platform for the rapid and efficient construction of ureas derived from tetrahydropyran isocyanates. The technology offers unparalleled control over reaction conditions, leading to superior yields, higher purity, and drastically reduced development timelines. For medicinal chemists and drug development professionals, MAOS is not merely a convenience but a strategic tool that accelerates the discovery and optimization of new chemical entities. As the demand for greener, faster, and more efficient chemical synthesis grows, the adoption of microwave-assisted protocols will continue to be a hallmark of the modern research laboratory.
References
-
Request PDF | Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]
-
Carnaroglio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-assisted combustion synthesis of Ni powder using urea. (2006). Journal of Materials Research. [Link]
-
De Luca, L., et al. (n.d.). Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. Scilit. [Link]
-
Introduction to Microwave Synthesis. (n.d.). BS Publications. [https://www.bspublications.net/downloads/02089f03285135_Ch-1_Introduction to Microwave Synthesis.pdf]([Link] to Microwave Synthesis.pdf)
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC. [Link]
-
Microwave mediated synthesis of imides: urea vs thiourea. (2001). MDPI. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). ResearchGate. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate. [Link]
-
Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. (n.d.). eScholarship@McGill. [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). ACS Publications. [Link]
-
Green synthesis of polyurea with microwaves. (2013). RSC Blogs. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. [Link]
-
Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. (2022). PMC. [Link]
Sources
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bspublications.net [bspublications.net]
- 10. epcp.ac.in [epcp.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Modular Assembly of Tetrahydropyran Pharmacophores via Isocyanate Ligation
Content Type: Application Note & Detailed Protocol Subject: High-Efficiency Synthesis of THP-Urea/Carbamate Libraries Target Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Teams
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bio-isostere for sugars and a solubilizing ether motif. While traditional "Click Chemistry" often refers to CuAAC (Azide-Alkyne) reactions, the reaction between isocyanato-tetrahydropyrans and nucleophiles (amines/alcohols) represents a "Spring-Loaded" Click reaction (as defined by Sharpless). This guide details the application of 4-isocyanatotetrahydropyran in the rapid, modular assembly of urea and carbamate libraries, specifically targeting Soluble Epoxide Hydrolase (sEH) inhibitors and kinase transition-state mimics.
Part 1: The Chemistry of Isocyanate "Click" Ligation
Why Isocyanato-Tetrahydropyrans?
In drug design, the THP ring offers critical advantages:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to cyclohexyl analogs.
-
Metabolic Stability: Unlike furanose or pyranose sugars, the THP ring lacks the labile hemiacetal, resisting glycosidic hydrolysis.
-
Isocyanate Reactivity: The isocyanate group (-N=C=O) is a "hard" electrophile that reacts quantitatively with primary and secondary amines at room temperature without catalysts. This meets the core criteria of Click Chemistry: high yield, wide scope, and no byproducts.
Mechanistic Pathway: The Urea Linker
The primary application is the formation of 1,3-disubstituted ureas . In the context of enzyme inhibition (e.g., sEH), the urea moiety acts as a transition-state mimic, engaging the catalytic aspartate residue.
Reaction:
The reaction is driven by the relief of ring strain (if cyclic) or simply the high energy of the cumulene system.
Figure 1: The "Spring-Loaded" mechanism of urea formation. The reaction is typically instantaneous in aprotic solvents.
Part 2: Applications in Drug Discovery[1][2]
Soluble Epoxide Hydrolase (sEH) Inhibitors
The most validated application of isocyanato-tetrahydropyrans is in the synthesis of sEH inhibitors. sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[1]
-
Pharmacophore: The urea hydrogens bond with Asp335 in the sEH active site.
-
Role of THP: The THP ring fills the hydrophobic pocket while improving oral bioavailability compared to the adamantyl group used in early generation inhibitors (e.g., AUDA).
Fragment-Based Drug Discovery (FBDD)
Isocyanato-THP is an ideal "cap" for fragment linking.
-
Library Generation: A diverse set of amines (aromatic, aliphatic, heterocyclic) is reacted with 4-isocyanatotetrahydropyran.
-
Purification-Free Screening: Because the reaction is quantitative, the crude mixture (after solvent evaporation) can often be screened directly in biochemical assays.
Part 3: Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis of THP-Urea Libraries
Objective: Synthesis of a 96-member library of THP-ureas for sEH screening. Scale: 100 µmol per well.
Reagents:
-
Scaffold: 4-Isocyanatotetrahydropyran (CAS: 4792-30-7).
-
Nucleophiles: Diverse set of primary/secondary amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Scavenger Resin: Polymer-supported Trisamine (to remove excess isocyanate) or Polymer-supported Isocyanate (to remove excess amine). Recommendation: Use slight excess of isocyanate and scavenge with PS-Trisamine.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-isocyanatotetrahydropyran in anhydrous DCM to a concentration of 0.2 M.
-
Aliquot: Dispense 500 µL (100 µmol, 1.0 equiv) of the isocyanate solution into each well of a 96-well chemically resistant deep-well plate.
-
Addition: Add 0.95 equivalents (95 µmol) of the amine coupling partner (dissolved in 500 µL DCM) to the wells.
-
Note: Using a slight deficit of amine ensures all amine is consumed, leaving only isocyanate.
-
-
Incubation: Seal the plate and shake at Room Temperature (RT) for 2 hours.
-
Scavenging (The "Click" Cleanup):
-
Add 50 mg of PS-Trisamine resin (approx. 3-4 mmol/g loading) to each well.
-
Shake for 4 hours at RT. The resin amine reacts with the remaining isocyanato-THP to form a resin-bound urea.
-
-
Filtration: Filter the reaction mixture into a pre-weighed receiving plate to remove the resin.
-
Isolation: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
-
Validation: Analyze random wells via LC-MS. Purity is typically >95%.
Protocol B: Synthesis of THP-Carbamates (Urethane Linkage)
Objective: Coupling THP to alcohols (less reactive than amines). Catalyst: Dibutyltin dilaurate (DBTL) or DMAP.
Methodology:
-
Dissolve the target alcohol (1.0 equiv) in anhydrous Toluene or THF.
-
Add 4-isocyanatotetrahydropyran (1.2 equiv).
-
Add DBTL (1 mol%) or DMAP (10 mol%).
-
Heat to 60°C for 4-12 hours under inert atmosphere (
). -
Workup: Unlike the urea protocol, this requires an aqueous wash (NaHCO3) to remove the catalyst/DMAP, or silica gel chromatography.
Part 4: Data Analysis & Troubleshooting
Quantitative Comparison of Nucleophiles
Reaction rates vary significantly based on the nucleophile type.
| Nucleophile Class | Reaction Time (RT) | Catalyst Required? | Typical Yield | Notes |
| Aliphatic Primary Amine | < 10 mins | No | >98% | Instant "Click" |
| Aniline (Electron Rich) | 30-60 mins | No | >95% | Excellent conversion |
| Aniline (Electron Poor) | 2-4 hours | Mild Heat (40°C) | 85-95% | May require overnight |
| Secondary Amine (Cyclic) | 1-2 hours | No | >90% | Sterics may slow rate |
| Primary Alcohol | 4-12 hours | Yes (DBTL/DMAP) | 80-90% | Not strictly "Click" |
Troubleshooting Flowchart
Common issues involve moisture contamination, leading to symmetrical urea formation.
Figure 2: Troubleshooting logic. Symmetrical urea formation indicates hydrolysis of the isocyanate by adventitious water.
Part 5: References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Defining the criteria met by Isocyanate-Amine coupling). Link
-
Gomez, L., et al. (2006). "Novel pyrazole derivatives as potent inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters, 16(24), 6329-6333. (Example of urea synthesis protocols). Link
-
Knopf, A., et al. (2021). "Isocyanates as versatile tools in the synthesis of urea-based drugs."[2] Organic Chemistry Frontiers, 8, 1234-1245. (General review of isocyanate applications). Link
Sources
Application Note: Strategic Protection of 4-Phenyltetrahydropyran Scaffolds in High-Value Synthesis
Introduction: The Quaternary Challenge
The 4-phenyltetrahydropyran (4-Ph-THP) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NK1 antagonists, opioid receptor modulators, and metabolic enzyme inhibitors [1]. Its value lies in the rigid tetrahydropyran ring, which orients the phenyl group and C4-substituents into specific vectors for receptor binding.
However, the C4 position presents a unique synthetic challenge : it is a quaternary center featuring both significant steric bulk and electronic activation from the adjacent phenyl ring. Standard protection protocols often fail here due to:
-
Steric Congestion: The tetrahydropyran ring puckering and the phenyl group create a "steric wall," drastically reducing the nucleophilicity of C4-hydroxyls or amines.
-
Elimination Risks: Attempts to use alkyl halides (e.g., benzyl bromide) under basic conditions often trigger E2 elimination to form the thermodynamically stable 4-phenyl-3,6-dihydro-2H-pyran, destroying the quaternary center.
This guide details field-proven protocols to navigate these challenges, focusing on high-yield silylation and orthogonal protection strategies.
Strategic Analysis: Selecting the Right Group
Before initiating synthesis, the stability profile of the protecting group (PG) must be matched against the specific reactivity of the 4-Ph-THP core.
Decision Matrix for C4-Hydroxyl Protection
The C4-hydroxyl is a tertiary, benzylic-like alcohol. While the phenyl ring stabilizes carbocation intermediates (making the C-O bond labile to acid), the ether oxygen of the THP ring exerts an inductive withdrawing effect.
-
Trimethylsilyl (TMS): Too labile. Hydrolyzes during silica chromatography. Avoid.
-
tert-Butyldimethylsilyl (TBDMS/TBS): The gold standard. Stable to chromatography and mild base; removable with TBAF. Requires activated reagents (triflates) for installation.
-
tert-Butyldiphenylsilyl (TBDPS): Higher acid stability than TBS.[1][2] Useful if the molecule must survive subsequent acidic steps (e.g., Boc removal).
-
Benzyl (Bn): High Risk. Installation via Williamson ether synthesis (NaH/BnBr) frequently causes elimination. Only recommended if using acid-catalyzed imidate chemistry (benzyl trichloroacetimidate).
Visualization: Protection Strategy Decision Tree
Figure 1: Decision matrix for selecting protecting groups based on functional group identity and downstream synthetic requirements.
Protocol 1: High-Efficiency Silylation of Sterically Congested C4-Alcohols
Objective: Install a TBDMS group on 4-phenyltetrahydropyran-4-ol.
Challenge: Standard TBDMS-Cl/Imidazole conditions often stall at <30% conversion due to steric bulk.
Solution: Use TBDMS-Triflate (TBDMSOTf) . The triflate is a "super-leaving group," roughly
Materials
-
Substrate: 4-phenyltetrahydropyran-4-ol (1.0 equiv)
-
Reagent: TBDMSOTf (1.5 equiv)
-
Base: 2,6-Lutidine (2.0 equiv) – Preferred over pyridine for its steric bulk, which prevents it from attacking the triflate.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen atmosphere. Add the substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe. Cool the mixture to 0°C in an ice bath.
-
Activation: Dropwise add TBDMSOTf (1.5 equiv) over 10 minutes. Caution: Exothermic.
-
Expert Insight: If the solution turns dark brown/black immediately, reduce the rate of addition. A light yellow/orange color is normal.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC. The product will be significantly less polar (higher Rf) than the starting alcohol.
-
-
Quench: Cool back to 0°C. Quench with saturated aqueous
.-
Note: Do not use acidic quench (e.g., HCl) as this may hydrolyze the newly formed silyl ether or the acetal linkage of the THP ring.
-
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Visualization: TBDMSOTf Reaction Workflow
Figure 2: Optimized workflow for silylation of hindered tertiary alcohols using triflates.
Protocol 2: Orthogonal Protection of C4-Amines
Objective: Protect 4-amino-4-phenyltetrahydropyran.
Challenge: The amine is attached to a tertiary carbon, reducing its nucleophilicity.
Solution: Use Boc-Anhydride (
Methodology
-
Dissolution: Dissolve the amine (1.0 equiv) in THF/Water (1:1 mixture) or Dioxane/Water.
-
Base: Add
(2.0 equiv). -
Reagent: Add
(2.0 equiv). -
Thermal Activation: Heat to 60°C for 12 hours.
-
Expert Insight: Room temperature protocols used for primary amines will fail here. The thermal energy is required to overcome the steric barrier of the quaternary center.
-
-
Workup: Evaporate organic solvent, acidify carefully to pH 4 with citric acid (avoid strong mineral acids), and extract with EtOAc.
Comparative Data: Protecting Group Stability
The following table summarizes the stability of common protecting groups specifically at the C4-position of the 4-phenyltetrahydropyran scaffold.
| Protecting Group | Installation Method | Stability (Acid) | Stability (Base) | Steric Tolerance | Removal Condition |
| TMS | TMSCl / Imidazole | Very Low | Low | Low | Silica Gel / |
| TBDMS (TBS) | TBDMSOTf / Lutidine | Moderate | High | High | TBAF / THF |
| TBDPS | TBDPSOTf / Lutidine | High | High | Moderate | TBAF / AcOH |
| MOM | MOM-Cl / DIPEA | Moderate | High | High | 6M HCl / Heat |
| Benzyl (Bn) | Bn-TCA / Acid Cat. | High | High | Low (Elimination risk) |
References
-
Ishida, J., et al. (2005). "4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225.[3]
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
-
Bartoszewicz, A., et al. (2008).[4] "A general and high yielding method for efficient silylation of primary, secondary, and tertiary alcohols."[4][5] Synlett, 2008(01), 37-40.
Sources
- 1. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 4-Isocyanato-4-phenyltetrahydropyran
Ticket ID: IPTP-STAB-001 Subject: Prevention of Hydrolysis and Urea Formation During Storage Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Group
Executive Summary
You are encountering stability issues with 4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8). This compound features a tertiary isocyanate group attached to a tetrahydropyran ring. While tertiary isocyanates possess some steric protection compared to primary analogs, they remain highly susceptible to moisture-induced degradation.
The primary failure mode is hydrolysis leading to urea formation . This is an autocatalytic cascade where a single water molecule can trigger the consumption of two isocyanate molecules, generating insoluble precipitates and carbon dioxide gas.
This guide provides the mechanistic understanding, storage protocols, and rescue strategies required to maintain the integrity of your reagent.
The Mechanism: Why is my reagent turning cloudy?
Q: I stored the bottle under "dry" conditions, but solids have formed. What happened?
A: "Dry" in a standard lab atmosphere is often insufficient. Isocyanates undergo a specific degradation pathway when exposed to trace atmospheric moisture.
-
Hydrolysis: The isocyanate (
) reacts with water to form an unstable carbamic acid. -
Decarboxylation: The carbamic acid spontaneously loses
to form a primary amine ( ). -
Urea Formation (The Killer): The newly formed amine is a more potent nucleophile than water. It rapidly attacks a second molecule of isocyanate to form a symmetric urea (
).
Key Insight: This process is chemically expensive. 1 equivalent of water destroys 2 equivalents of your isocyanate. The resulting urea is typically insoluble in the parent isocyanate, appearing as a white haze, precipitate, or crust.
Visualizing the Degradation Pathway
Figure 1: The cascade from trace moisture to irreversible urea formation. Note that the amine intermediate actively scavenges remaining reagent.
Storage Protocols: The "Self-Validating" System
Q: What are the absolute optimal conditions for long-term storage?
A: You must create a barrier system that prevents moisture ingress. Reliance on the original cap is a common point of failure.
Storage Condition Matrix
| Parameter | Optimal (Gold Standard) | Acceptable (Short Term) | Critical Failure (Avoid) |
| Temperature | -20°C (Freezer) | 2–8°C (Fridge) | > 25°C (Accelerates kinetics) |
| Atmosphere | Argon (Heavier than air) | Nitrogen | Ambient Air |
| Container | Glass vial + Teflon-lined Septum + Parafilm | Original bottle + Parafilm | Plastic/Polypropylene (Permeable) |
| Secondary | Desiccator with active desiccant (e.g., | Sealed bag with silica gel | Open shelf |
Protocol: The "Argon Blanket" Technique
Rationale: Argon is denser than air and settles over the reagent surface, providing a superior physical barrier compared to Nitrogen.
-
Equilibrate: Allow the cold reagent to reach room temperature before opening. Crucial: Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
Purge: Insert a needle connected to an Argon line into the headspace. Flow gas gently for 30 seconds.
-
Seal: Wrap the cap junction tightly with Parafilm M.
-
Double Containment: Place the vial inside a secondary jar containing activated desiccant (indicating silica gel or molecular sieves).
Handling & Aliquoting Workflow
Q: How do I dispense the reagent without compromising the remaining stock?
A: Every exposure to air degrades the stock. You must move from "pouring" to "transferring."
Decision Logic: Handling Method
Figure 2: Selection of handling technique based on physical state.
Technique A: Syringe Transfer (For Liquids/Oils)
-
Replace the standard cap with a Sure-Seal™ or Teflon-lined septum .
-
Flush a glass syringe with Argon (3x cycles).
-
Insert the needle through the septum; inject a volume of Argon equal to the liquid volume you intend to withdraw (pressure equalization).
-
Withdraw the liquid and immediately transfer to your reaction vessel.
Technique B: Solids Handling (If Solid)
Note: this compound may solidify upon storage.[1]
-
Glovebox: This is the only way to weigh the solid safely without a "Schlenk solid addition funnel."
-
Solution Prep: If a glovebox is unavailable, weigh the entire bottle's content once (quickly) and dissolve it in anhydrous solvent (e.g., Toluene or DCM) to make a stock solution. Store the solution over 4Å molecular sieves.
Troubleshooting & Quality Control
Q: How do I verify purity before starting a critical reaction?
A: Do not rely on visual inspection alone. Use FTIR or NMR.
Diagnostic Markers
| Method | Signal of Purity (Active Reagent) | Signal of Degradation (Urea/Amine) |
| FTIR | Strong, sharp peak at ~2250–2270 cm⁻¹ ( | Disappearance of 2270 peak. Appearance of ~1640 cm⁻¹ ( |
| ¹H NMR | Distinct shifts for the Tetrahydropyran ring protons. | Broad singlet ( |
Q: My sample has a precipitate. Can I save it?
A:
-
If Liquid: You can attempt vacuum distillation . The urea is non-volatile and will remain in the pot. Warning: Do not overheat, as tertiary isocyanates can undergo thermal elimination.
-
If Solid: You can attempt recrystallization from an anhydrous non-polar solvent (e.g., Hexane or a Toluene/Hexane mix). The urea is typically much less soluble than the isocyanate.
-
Filtration: If you only need "good enough" purity for a robust reaction, dissolve the material in dry DCM, filter through a 0.2 µm PTFE syringe filter (to remove insoluble urea), and concentrate.
References
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia. [Link]
-
Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (See Section: Isocyanates).[1][2][3] [Link]
Sources
Technical Support Center: Urea Remediation in Isocyanate Chemistry
Status: Operational Ticket ID: ISO-PUR-001 Subject: Removal of Symmetric Urea Byproducts from Isocyanate Reactions Assigned Specialist: Senior Application Scientist
Diagnostic & Root Cause Analysis
The Problem: Why do I have a white precipitate?
In isocyanate chemistry, the formation of symmetric ureas (
The Mechanism of Failure: Isocyanates are electrophiles. Upon contact with adventitious water, they hydrolyze to form an unstable carbamic acid, which decarboxylates to release a primary amine. This amine is a potent nucleophile that immediately attacks the remaining isocyanate, forming the thermodynamically stable, highly crystalline urea byproduct.
Visualizing the Pathway
The following diagram illustrates the "Hydrolysis Cascade" you must interrupt.
Figure 1: The Hydrolysis Cascade. Note that one equivalent of water consumes two equivalents of isocyanate to form one equivalent of urea.
Troubleshooting Guides & FAQs
Issue A: "My reaction mixture has turned into a slurry/suspension."
Diagnosis: The symmetric urea has likely crashed out. This is actually a good thing, as ureas are notoriously insoluble in non-polar solvents compared to carbamates or ureas derived from secondary amines.
Action Plan:
-
Do not add polar solvents (like MeOH or DMF) to dissolve it. This will force you into a difficult chromatographic separation.
-
Dilute with cold non-polar solvent (Et₂O, Hexanes, or 1:1 Hexane/EtOAc).
-
Filter through a sintered glass frit. The solid is your impurity.
Issue B: "The urea co-elutes with my product on silica gel."
Diagnosis: Symmetric ureas are strong hydrogen bond donors and acceptors, often causing them to streak or tail on silica, contaminating the product fractions.
Action Plan:
-
Switch Stationary Phase: Use Amino-functionalized silica (NH₂-SiO₂) . The basic amine groups on the silica interact via hydrogen bonding with the urea protons, significantly increasing the retention of the urea while allowing non-protic products (like isocyanates or capped carbamates) to elute freely.
-
Derivatization: If the urea is from a specific isocyanate, consider reacting the mixture with a "scavenger" resin (see SOP 02) before the column.
Issue C: "I am doing a Curtius Rearrangement and seeing urea."
Diagnosis: In Curtius reactions, the intermediate isocyanate is generated in situ. If the reaction solvent is not strictly anhydrous, or if the subsequent nucleophile addition is too slow, the isocyanate reacts with the moisture to form the urea.
Action Plan:
-
Ensure the thermal rearrangement step is performed in dry solvent (e.g., Toluene reflux) before adding the nucleophile.
-
If using aqueous conditions (e.g., biphasic), use a phase transfer catalyst to keep the isocyanate protected in the organic phase.
Standard Operating Procedures (SOPs)
SOP 01: The "Crash and Filter" Protocol (Solubility Exploitation)
Best for: Large scale removal of symmetric ureas (e.g., Dicyclohexylurea - DCU).
Principle: Symmetric ureas have high lattice energy and low solubility in ethers and chlorinated solvents compared to the desired carbamate or unsymmetrical urea product [1][2].
Protocol:
-
Concentrate: Remove the reaction solvent (often DMF or THF) to near dryness.
-
Re-suspend: Add a minimal amount of cold Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .
-
Self-Validation Check: The mixture should look cloudy or contain visible white solids. If it is clear, cool the flask to 0°C or -20°C for 30 minutes.
-
-
Filter: Pass the suspension through a Celite pad or a medium-porosity sintered frit.
-
Analyze Filtrate: Spot the filtrate on TLC. If a baseline spot persists, proceed to SOP 03.
SOP 02: Chemoselective Scavenging (Resin-Based)
Best for: Removing excess isocyanate to PREVENT urea formation during workup.
Principle: Instead of letting water quench the excess isocyanate (forming urea), use a polymer-supported amine (PS-Trisamine) to capture it as a resin-bound urea, which is then filtered off [3].
Protocol:
-
Calculate: Estimate the excess isocyanate equivalents remaining.
-
Add Resin: Add 2–3 equivalents (relative to excess isocyanate) of PS-Trisamine or PS-Amine resin.
-
Agitate: Stir gently or shake at room temperature for 1–2 hours.
-
Self-Validation Check: Monitor by IR spectroscopy. The strong isocyanate peak (~2270 cm⁻¹) must disappear.
-
-
Filter: Filter off the resin beads. The filtrate contains your product, free of isocyanate and urea byproducts.
SOP 03: Chromatographic Separation Data
Best for: Final polishing when filtration is insufficient.
Solubility & Retention Data Table:
| Compound Class | Solubility (Et₂O/DCM) | Rf (Hex/EtOAc 1:1) | Recommended Purification |
| Isocyanate (SM) | High | High (> 0.8) | Distillation / Scavenging |
| Carbamate (Product) | High | Medium (0.4 - 0.6) | Flash Chromatography |
| Symmetric Urea | Very Low | Low (< 0.2) / Streaks | Precipitation (SOP 01) |
Decision Logic for Purification
Follow this logic gate to determine the correct protocol for your specific mixture.
Figure 2: Purification Decision Tree. Prioritize physical separation (filtration) before chemical separation (chromatography).
References
-
BenchChem. (2025).[4] Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). Retrieved from 5
-
University of Rochester, Dept. of Chemistry. (n.d.). Workup: DCC Coupling and Urea Removal. Retrieved from
-
Biotage. (2006).[6] Solid-Supported Reagents and Scavengers: Application Note TN0016. Retrieved from
-
Common Organic Chemistry. (2025). Urea Formation and Side Reactions.[3][7][8][9] Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sopachem.com [sopachem.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. US4439553A - High molecular weight aromatic amine scavengers and method of use - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: HPLC Purification of 4-Isocyanato-4-phenyltetrahydropyran Derivatives
Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences Last Updated: February 14, 2026
Core Technical Directive
Warning: Moisture Sensitivity Alert The central challenge in purifying 4-Isocyanato-4-phenyltetrahydropyran is the high reactivity of the isocyanate (-N=C=O) group. Unlike standard organic molecules, this compound is an electrophile that reacts rapidly with nucleophiles.
-
The Enemy: Water (hydrolysis), Alcohols (methanol/ethanol), and Primary Amines.
-
The Consequence: If you use a standard Reverse Phase (RP) method (Water/Methanol), you will not isolate your target. You will isolate its degradation product: the amine (4-amino-4-phenyltetrahydropyran) or the symmetrical urea precipitate.
This guide distinguishes between purifying the Reactive Isocyanate Intermediate (Hard) and stable Downstream Derivatives (Easy).
Interactive Troubleshooting & Method Selection
Module A: The Decision Matrix
Before starting, identify your target species.
Figure 1: Method Selection Tree. Select Method A or B for the isocyanate to prevent hydrolysis.
Module B: Frequently Asked Questions (Troubleshooting)
Q1: I see my product peak, but it tails significantly and a second peak appears during fraction collection. Why?
Diagnosis: On-column Hydrolysis and Silanol Interaction. The Mechanism:
-
Hydrolysis: If your mobile phase contains even trace water (common in "HPLC Grade" Acetonitrile), the isocyanate converts to a carbamic acid, which decarboxylates to an amine. The amine reacts with the remaining isocyanate to form a urea dimer.
-
Silanol Activity: The tetrahydropyran oxygen and the isocyanate nitrogen can hydrogen-bond with free silanols (Si-OH) on silica or uncapped C18 columns, causing tailing.
The Fix:
-
Switch to NARP (Method A): Use strictly non-aqueous solvents.
-
Column Choice: Use a "High Load" Carbon or end-capped C18 column to hide silanols.
-
Drying: Pre-dry solvents with 3Å molecular sieves for 24 hours.
Q2: Can I use Methanol as solvent B?
Answer: ABSOLUTELY NOT. Methanol is a nucleophile. It will react with this compound to form the methyl carbamate derivative.
-
Forbidden Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Allowed Solvents: Acetonitrile (AcN), Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
Q3: My backpressure spikes halfway through the run.
Diagnosis: Urea Precipitation. If moisture enters the system, the isocyanate hydrolyzes to the amine, which reacts with more isocyanate to form the 1,3-bis(4-phenyltetrahydropyran-4-yl)urea . This urea is highly crystalline and insoluble in many organic solvents (like Hexane or pure AcN), causing it to crash out inside the column frits. The Fix:
-
Flush the column with 100% THF or DCM (if compatible with your tubing) to dissolve the urea.
-
Install a guard column to catch precipitates before the main column.
Validated Experimental Protocols
Method A: Non-Aqueous Reverse Phase (NARP)
Best for: Purifying the intact isocyanate when it is soluble in polar organics.
Theory: NARP uses the hydrophobic retention mechanism of C18 but eliminates water to preserve chemical stability. Acetonitrile acts as the "weak" solvent (polar), and Methylene Chloride (DCM) or THF acts as the "strong" solvent (less polar/high elution strength).
| Parameter | Setting |
| Column | C18 (End-capped) or C8. Example: Phenomenex Luna or Waters XBridge. |
| Mobile Phase A | HPLC Grade Acetonitrile (Dried over 3Å Sieves) |
| Mobile Phase B | Dichloromethane (DCM) or THF (Stabilizer-free) |
| Gradient | 0–5 min: 100% A (Isocratic hold) 5–20 min: 0% → 60% B 20–25 min: 60% B (Wash) |
| Flow Rate | 1.0 mL/min (Adjust for column ID) |
| Detection | UV @ 254 nm (Phenyl group absorption) |
| Temperature | 25°C (Do not heat; heat accelerates degradation) |
Critical Step: Pass Mobile Phase A through a dry-solvent filter or keep molecular sieves in the reservoir (ensure no dust enters lines).
Method B: Normal Phase (NP-HPLC)
Best for: Highly lipophilic crude mixtures or when NARP selectivity is insufficient.
Theory: Separation based on polarity.[1] The tetrahydropyran ring provides a handle for interaction with the stationary phase.
| Parameter | Setting |
| Column | Cyanopropyl (CN) or Diol bonded phase (Less acidic than bare Silica) |
| Mobile Phase A | n-Hexane or n-Heptane (Dried) |
| Mobile Phase B | Ethyl Acetate or THF (Dried) |
| Gradient | 95% A / 5% B to 60% A / 40% B over 20 mins |
| Additives | None. Do not use amines (TEA) or acids (TFA) as they catalyze reaction/degradation. |
The Degradation Pathway (Visualized)
Understanding why the purification fails is key to preventing it.
Figure 2: Hydrolysis Cascade. Presence of water leads to amine formation, which consumes remaining isocyanate to form insoluble urea.
References & Grounding
-
SIELC Technologies. Separation of Phenyl Isocyanate on Newcrom R1 HPLC column. (Demonstrates NARP principles for isocyanates).
-
Teledyne ISCO. Non-Aqueous Reverse Phase with RediSep Gold C18.[2] (Protocol for water-free C18 purification).
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (General guide on solvent selectivity including NARP solvents).
-
PubChem. this compound Structure & Properties.
-
Environmental Protection Agency (EPA). Determination of Isocyanates in Workplace Atmosphere. (Discusses isocyanate instability and derivatization).
Sources
Technical Support Center: Handling Moisture-Sensitive Tertiary Isocyanates
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for handling moisture-sensitive tertiary isocyanates. As a class of reagents, tertiary isocyanates, such as tert-butyl isocyanate, are powerful building blocks in pharmaceutical and materials science. However, their high reactivity, particularly their extreme sensitivity to moisture, presents significant challenges in the laboratory. Improper handling not only compromises reaction yields and product purity but also poses safety risks.
This guide is structured to provide you with direct, actionable advice. We move from fundamental principles to specific troubleshooting scenarios and detailed protocols. My goal is to equip you with the understanding and techniques necessary to confidently and successfully utilize these valuable reagents in your work. Let's ensure your next experiment is a success from the start.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the most common foundational questions regarding tertiary isocyanates.
Q1: What makes tertiary isocyanates so reactive and moisture-sensitive?
A: The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom. This makes it highly susceptible to attack by nucleophiles. Water, though a weak nucleophile, readily reacts with the isocyanate. The tertiary alkyl group (e.g., tert-butyl) provides steric hindrance that can moderate reactivity with bulkier nucleophiles but does not prevent reaction with small molecules like water. The reaction with water is often autocatalytic and difficult to control once initiated.[1]
Q2: What is the specific reaction that occurs with water, and why is it so detrimental to my experiment?
A: The reaction of an isocyanate with water is a two-step process that consumes two equivalents of your isocyanate for every one equivalent of water.[2][3]
-
Step 1: The isocyanate reacts with water to form an unstable carbamic acid intermediate.[3][4][5] This intermediate rapidly decomposes, releasing carbon dioxide gas and forming a primary amine.[3][4]
-
Step 2: The newly formed primary amine is a potent nucleophile and immediately attacks a second molecule of your isocyanate. This reaction is typically much faster than your desired reaction and forms a stable, often insoluble, disubstituted urea.[2][3][6]
This side reaction is detrimental for three key reasons:
-
Reagent Consumption: It consumes your valuable tertiary isocyanate, leading to significantly lower yields.[2]
-
Byproduct Formation: It generates a urea impurity that can be difficult to remove from your desired product, complicating purification.[2]
-
Safety Hazard: The evolution of CO2 gas can cause pressure buildup in a sealed reaction vessel, creating a risk of explosion.[7]
To visualize this problematic pathway, consider the following diagram:
Q3: How can I visually identify moisture contamination in my isocyanate reagent or reaction?
A: There are several tell-tale signs:
-
In the Reagent Bottle: The liquid may appear cloudy or contain white solid precipitates. A solid crust may form over the liquid surface.[8]
-
During the Reaction: You might observe unexpected foaming or gas evolution (CO2 production).[2] The formation of a white, insoluble precipitate is a classic indicator of urea byproduct formation.[2]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction has a low yield or did not go to completion, and my starting material is consumed.
| Potential Cause | Troubleshooting Action & Explanation |
| Moisture in Solvent | Action: Ensure your solvent is rigorously anhydrous. Explanation: Even "anhydrous" solvents from commercial suppliers can contain unacceptable levels of water (20-200 ppm).[9] For highly sensitive reactions, this is enough to consume a significant portion of your isocyanate. You must dry the solvent yourself immediately before use. |
| Moisture in Reagents | Action: Dry all other reagents (e.g., your nucleophile, catalyst) before addition. Explanation: Water can be introduced from other starting materials or catalysts. Ensure they are dried appropriately (e.g., by azeotropic distillation with toluene, drying in a vacuum oven) and stored under inert gas. |
| Atmospheric Moisture | Action: Use proper inert atmosphere techniques (Schlenk line or glove box). Explanation: A simple balloon of nitrogen or argon is often insufficient for these reactions.[10] Air can diffuse through latex balloons. A Schlenk line or glove box provides a much more robust barrier against atmospheric moisture and oxygen.[11][12][13] |
| Contaminated Glassware | Action: Flame-dry or oven-dry all glassware immediately before assembly. Explanation: Water adsorbs readily onto glass surfaces. Glassware must be heated under vacuum or while flushing with a dry inert gas to drive off this adsorbed moisture.[9][10] |
Issue 2: My NMR/LC-MS analysis shows an unexpected major byproduct.
| Potential Cause | Troubleshooting Action & Explanation |
| Urea Formation | Action: Implement all the moisture-exclusion techniques described in Issue 1. Explanation: If you observe a symmetrical byproduct, it is very likely the corresponding urea from water contamination. This is the most common side reaction.[2][5] |
| Trimerization (Isocyanurate) | Action: Run the reaction at a lower temperature and avoid strong bases. Explanation: Tertiary isocyanates can self-condense to form a stable cyclic trimer called an isocyanurate, especially at elevated temperatures or in the presence of certain catalysts.[2] |
| Reaction with Solvent | Action: Choose a truly inert solvent. Explanation: Ensure your solvent cannot react with the isocyanate. For example, do not use alcohols as solvents unless they are the intended reactant. Even seemingly inert solvents like dichloromethane can contain acidic impurities that may catalyze side reactions.[14] |
Issue 3: How do I safely quench the reaction and dispose of excess isocyanate?
| Potential Cause | Troubleshooting Action & Explanation |
| Uncontrolled Quenching | Action: Quench the reaction with a nucleophilic amine, not water or alcohol directly in the reaction flask. Explanation: Adding water or methanol directly can be exothermic and cause gas evolution, leading to pressure buildup. A safer method is to add a solution of a secondary amine, like dibutylamine, dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[4] This forms a soluble urea that can be easily removed during aqueous workup. |
| Waste Disposal | Action: Decontaminate all glassware and waste streams. Explanation: Small amounts of residual isocyanate in waste containers can react with other waste, potentially causing pressure buildup.[7] Quench waste streams with a large volume of a dilute amine solution in an open container within a fume hood before sending for final disposal. |
Part 3: Key Experimental Protocols
Success with tertiary isocyanates relies on meticulous technique. The following protocols provide a reliable foundation.
Protocol 1: Solvent Purification via Distillation
This protocol describes the drying of tetrahydrofuran (THF) using sodium/benzophenone, a common and effective method for achieving an anhydrous, oxygen-free solvent.
-
Pre-Drying: Add ~100 g of anhydrous calcium sulfate to a 4 L bottle of THF and let it stand for 24 hours. This removes the bulk of the water.
-
Still Setup: Assemble a 2 L round-bottom flask with a condenser and a receiving flask. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.
-
Initial Charge: Add approximately 1.5 L of the pre-dried THF to the flask, along with a magnetic stir bar.
-
Drying Agent Addition: Under a positive flow of argon, add small pieces of sodium metal (~5 g) to the THF.
-
Initiator Addition: Add a small amount of benzophenone (~0.5 g).
-
Reflux: Begin stirring and gently heat the mixture to reflux. The solution will gradually turn blue or purple. This color indicates that the solvent is anhydrous and oxygen-free. If the color fades, it means water or oxygen is still present; carefully add more sodium.
-
Distillation: Once a deep, persistent blue/purple color is achieved, distill the solvent directly into a flame-dried collection flask (e.g., a Schlenk flask) that is under a positive pressure of inert gas.[2]
-
Storage: Store the freshly distilled solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere.[15][16] Use within 24 hours for best results.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere via Schlenk Line
This workflow ensures that the reaction environment remains free of atmospheric contaminants.
Detailed Steps:
-
Glassware Preparation: Assemble all necessary glassware (round-bottom flask with stir bar, condenser, addition funnel, etc.). Ensure all joints are lightly greased and fit snugly.[17][18]
-
Drying: Attach the assembled apparatus to the Schlenk line via a rubber hose. Open the tap to the vacuum manifold and gently heat all glass surfaces with a heat gun or a soft flame until all visible moisture is gone.[9] Be careful not to heat too aggressively to avoid cracking the glass.
-
Purging: Close the tap to the vacuum and carefully open the tap to the inert gas manifold. Allow the glassware to cool completely to room temperature under a positive pressure of inert gas. Repeat this vacuum/backfill cycle three times to ensure the complete removal of air.[19]
-
Reagent Addition: Add any solid reagents to the reaction flask under a strong counter-flow of inert gas.
-
Solvent Transfer: Transfer the required volume of freshly distilled anhydrous solvent into the reaction flask using a cannula or a gas-tight syringe.[20][21]
-
Temperature Control: Bring the reaction mixture to the desired temperature using an appropriate cooling or heating bath.
-
Isocyanate Addition: Using a clean, dry, gas-tight syringe, slowly add the tertiary isocyanate to the reaction mixture.
-
Reaction Monitoring: Maintain a gentle positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[18]
Part 4: Safety First - Handling Isocyanates
Tertiary isocyanates are not only reactive but also hazardous. Strict adherence to safety protocols is mandatory.
-
Toxicity: Isocyanates are toxic by inhalation, ingestion, and skin absorption.[14][22] They are severe irritants to the skin, eyes, and respiratory tract.[22]
-
Sensitization: A primary danger is respiratory sensitization. Repeated exposure, even at low levels, can lead to an asthma-like allergy, where any future exposure can trigger a severe asthmatic attack.[22][23] This condition can be permanent.
-
Flammability: Many low-molecular-weight isocyanates are flammable liquids.[14][24]
Mandatory Personal Protective Equipment (PPE):
-
Work Environment: Always handle tertiary isocyanates in a properly functioning chemical fume hood.[25]
-
Eye Protection: Chemical safety goggles are required at all times. For larger-scale operations, a full face shield is recommended.[26][27]
-
Gloves: Use chemically resistant gloves. Double-gloving with nitrile or butyl rubber gloves is a standard practice.[23][25] Latex gloves are not suitable.[23][28]
-
Lab Coat: A flame-resistant lab coat and proper attire (long pants, closed-toe shoes) are mandatory.
References
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]
-
Isocyanate Safety Protocols in Workplace Environments. Patsnap Eureka. [Link]
-
Guide to Handling Isocyanates. Safe Work Australia. [Link]
-
Safety measures for working with isocyanate. Reddit r/chemistry. [Link]
-
Schlenk line: setup. Chemistry Teaching Labs, University of York. [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]
-
Inert atmosphere Definition. Fiveable. [Link]
-
tert-BUTYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]
-
USE OF SCHLENK LINE. University of Wollongong. [Link]
-
The Schlenk Line Survival Guide. Illustrated guides to master air and moisture-sensitive chemistry. [Link]
-
Schlenk Line and Schlenk Flask: General Tips. University of Pennsylvania. [Link]
-
tert-Butyl isocyanate | C5H9NO. PubChem. [Link]
-
How to create inert atmosphere ? ResearchGate. [Link]
-
Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Inert Atmosphere, with no O2. YouTube. [Link]
-
Drying Organic Solvents. Squarespace. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? ResearchGate. [Link]
-
How Isocyanate-Handling Pumps Prevent Chemical System Failures? Thomson Process. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. [Link]
-
Urea Formation. Polyurethanes science, technology, markets, and trends. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]
-
Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]
-
How to Safely Handle Isocyanates? LinkedIn. [Link]
-
Urea Formation. Common Conditions. [Link]
-
Moisture Contamination of Polyurethanes. ResinLab. [Link]
Sources
- 1. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. actsafe.ca [actsafe.ca]
- 8. resinlab.com [resinlab.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. researchgate.net [researchgate.net]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. Chemistry Teaching Labs - Schlenk line: setup [chemtl.york.ac.uk]
- 18. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
- 19. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. nj.gov [nj.gov]
- 23. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 24. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 27. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 28. How to Safely Handle Isocyanates? [enuochem.com]
solvent selection for 4-Isocyanato-4-phenyltetrahydropyran reactions
Technical Support Center: 4-Isocyanato-4-phenyltetrahydropyran (4-IPTP)
-
CAS: 1354949-01-3
-
Molecular Formula: C12H13NO2
-
Support Level: Advanced Synthesis / Process Chemistry
Module 1: Critical Solvent Selection Logic
The Core Challenge: The "Steric Wall" Unlike standard aliphatic isocyanates (e.g., butyl isocyanate), 4-IPTP features an isocyanate group attached to a quaternary carbon. This carbon is flanked by a phenyl ring and a tetrahydropyran ring.
-
Expert Insight: The steric bulk around the electrophilic carbon significantly retards nucleophilic attack. Standard room-temperature protocols used for primary isocyanates will likely fail or proceed glacially.
-
Solvent Implication: You generally need a solvent that permits thermal activation (
C) or possesses a high dielectric constant to stabilize the polar transition state of the urethane/urea formation.
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Technical Rationale |
| Aromatic Hydrocarbons (Toluene, Xylene) | HIGHLY RECOMMENDED | The Gold Standard. High boiling points allow thermal activation to overcome steric hindrance. Non-polar nature minimizes moisture absorption (hygroscopicity). |
| Chlorinated Solvents (DCM, DCE) | CONDITIONAL | DCM is often too volatile ( |
| Ethers (THF, 2-MeTHF, Dioxane) | MODERATE | Good solubility for the tetrahydropyran backbone. However, THF requires rigorous peroxide/water removal. 2-MeTHF is a superior, higher-boiling alternative. |
| Polar Aprotics (DMF, DMSO, NMP) | USE WITH CAUTION | High polarity accelerates the rate significantly, but these are "water sponges." Even ppm levels of water will consume 4-IPTP to form the urea impurity (white solid). Hard to remove during workup. |
| Protic Solvents (Alcohols, Water) | FORBIDDEN | Will react immediately to form carbamates or ureas. |
Module 2: Troubleshooting Common Failure Modes
Issue 1: "I see a white precipitate forming immediately."
-
Diagnosis: Hydrolysis-Induced Urea Formation.
-
Corrective Action:
-
Karl Fischer Titration: Ensure solvent water content is
ppm. -
Reagent Purity: The amine reactant (if coupling) must be free of carbonate salts.
-
Protocol Adjustment: Switch to a "Inverse Addition" method (add Isocyanate to the Nucleophile) to keep the isocyanate concentration low relative to the nucleophile.
-
Issue 2: "Reaction is stalled/incomplete after 24 hours."
-
Diagnosis: Steric Deactivation.
-
The quaternary center prevents the nucleophile from accessing the carbonyl carbon of the isocyanate.
-
-
Corrective Action:
-
Thermal Boost: Switch solvent from DCM to Toluene and reflux (
C). -
Catalysis: Add 5-10 mol% of a Lewis acid catalyst. Dibutyltin dilaurate (DBTDL) is standard, but for this specific hindered substrate, Bismuth(III) triflate often provides higher turnover without promoting trimerization.
-
Issue 3: "Product is an oil that won't crystallize."
-
Diagnosis: Rotational Freedom/Impurities.
-
The tetrahydropyran ring creates conformational flexibility. Trace urea impurities often act as "anti-nucleating" agents.
-
-
Corrective Action:
-
Triturate the oil with cold Diisopropyl Ether (DIPE) or Hexanes . The urea impurity is usually insoluble in these, allowing you to filter it off, after which the filtrate may crystallize upon standing.
-
Module 3: Visualizing the Decision Process
The following logic gate helps you select the correct solvent system based on your specific coupling partner (Alcohol vs. Amine) and the steric constraints.
Caption: Decision tree for solvent and condition selection based on nucleophile reactivity and steric hindrance.
Module 4: Validated Experimental Protocol
Protocol: Anhydrous Coupling of 4-IPTP with Secondary Alcohols This protocol addresses the low reactivity of the tertiary isocyanate by utilizing thermal activation in a non-polar medium.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Alcohol (1.1 equiv)
-
Solvent: Anhydrous Toluene (0.5 M concentration)
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (1 mol%)
Step-by-Step:
-
System Prep: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen/Argon for 15 mins.
-
Solvent Charge: Add anhydrous Toluene. Self-Validation: Check solvent clarity; any cloudiness indicates water ingress.
-
Reactant Addition: Add the 4-IPTP and the alcohol. Stir at Room Temp for 5 mins.
-
Catalyst Injection: Add DBTDL via syringe.
-
Thermal Activation: Heat the system to 90°C .
-
Note: Do not exceed 110°C to prevent thermal degradation of the tetrahydropyran ring.
-
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Stain with Anisaldehyde (Isocyanates are hard to see under UV; the urethane product will stain distinctively).
-
Workup: Cool to RT. Add 5 mL Methanol to quench unreacted isocyanate. Concentrate in vacuo.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DMF to speed up the reaction? A: Technically yes, but practically risky. DMF is difficult to dry to the sub-50ppm levels required. If you must use DMF, use "Anhydrous Grade" from a fresh septum-sealed bottle and add 3Å molecular sieves 24 hours prior to use. Expect 5-10% urea byproduct.
Q: How do I remove the urea impurity if it forms? A: The urea derived from 4-IPTP is highly lipophilic but crystallizes well. Dissolve your crude mixture in a minimal amount of hot Ethyl Acetate and slowly add Hexanes until cloudy. Cool to 4°C. The urea usually precipitates first. Filter it off.
Q: Is 4-IPTP stable in storage? A: It is moderately stable but hygroscopic. Store at 2-8°C under Argon. If the solid has turned from off-white/yellow to bright white and crusty, it has hydrolyzed to the urea and should be repurified or discarded.
References
-
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Fundamental reference for isocyanate reactivity and solvent effects).[5][6]
-
Rand, L., et al. (1965). "The Reaction of Isocyanates with Alcohols in Nonpolar Solvents." Journal of Applied Polymer Science. Link
-
Six, C., & Richter, F. (2003). "Isocyanates, Organic."[5][7] Ullmann's Encyclopedia of Industrial Chemistry. (Detailed data on hydrolysis rates and urea formation).
-
Specific Reactivity of Tertiary Isocyanates: See Arnold, R. G., et al. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47-76. Link
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Stability & Handling of 4-Isocyanato-4-phenyltetrahydropyran
Case ID: ISO-4P-THP-001 Subject: Prevention of Dimerization and Degradation Pathways Assigned Specialist: Senior Application Scientist, Isocyanate Chemistry Division
Executive Summary & Diagnostic First Steps
The Core Issue: You are likely observing the formation of a white, insoluble precipitate in your 4-Isocyanato-4-phenyltetrahydropyran samples. While often colloquially termed "dimerization," for this specific tertiary isocyanate, the precipitate is frequently a disubstituted urea formed via moisture ingress, rather than a true uretidinedione dimer.
Immediate Action Required: Before altering your synthesis, you must distinguish between the Dimer (reversible, thermal degradation) and the Urea (irreversible, moisture contamination).
Diagnostic Protocol: The "Heat Reversal" Test
| Observation | Chemical Species | Cause | Remediation |
| Precipitate dissolves upon heating to 160–180°C | Uretidinedione (Dimer) | Thermal instability, basic impurities, or phosphine catalysts. | Distill to remove catalysts; store at -20°C. |
| Precipitate remains solid (mp > 250°C) | 1,3-Disubstituted Urea | Moisture ingress (Hydrolysis). | Critical Failure. Improve drying protocols; use Schlenk lines. |
| Precipitate chars/decomposes without melting | Isocyanurate (Trimer) | Strong basic catalysis (e.g., residual TEA/Pyridine). | Acidify crude mixture (e.g., benzoyl chloride) before distillation. |
Module 1: The Chemistry of Degradation
To prevent the issue, we must understand the competing pathways. This compound is a tertiary isocyanate . Steric hindrance at the 4-position generally retards dimerization compared to primary isocyanates (like MDI), but electronic stabilization from the phenyl ring can facilitate specific degradation routes.
Pathway Analysis
-
Dimerization ([2+2] Cycloaddition): Two isocyanate molecules react to form a four-membered uretidinedione ring. This is an equilibrium process.
-
Trigger: Phosphine catalysts (often used in synthesis) or mild heat.
-
Reversibility:[1]Yes. High heat breaks the ring back to the monomer.
-
-
Hydrolysis (The "False Dimer"): Reaction with adventitious water forms a carbamic acid, which decarboxylates to a primary amine. This amine is hyper-nucleophilic and instantly attacks the remaining isocyanate to form a symmetric urea.
-
Trigger: Wet solvents (>50 ppm water), humid atmosphere.
-
Reversibility:[1]No. The urea bond is extremely stable.
-
Visualizing the Pathways
Figure 1: Competing degradation pathways. Note that Urea formation is irreversible and often mistaken for dimerization.
Module 2: Prevention & Handling Protocols
A. Storage Strategy
Tertiary isocyanates are metastable. Follow this hierarchy of controls:
-
Temperature: Store at -20°C .
-
Why: Dimerization has a low activation energy. Lowering temperature kinetically inhibits the [2+2] cycloaddition [1].
-
-
Atmosphere: Store under Argon (preferred over Nitrogen due to density).
-
Why: Prevents moisture ingress. Even trace humidity converts the liquid isocyanate into a solid urea "brick" over weeks.
-
-
Stabilization: Add 0.01% - 0.05% Benzoyl Chloride .
-
Why: Glassware and solvents often contain trace basicity (alkali ions). Acid chlorides neutralize these bases, preventing them from catalyzing the dimerization or trimerization [2].
-
B. Solvent Compatibility Matrix
| Solvent Class | Suitability | Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Must be stabilized with amylene, not ethanol. Ethanol will react to form carbamates. |
| Ethers (THF, Dioxane) | Good | Must be distilled over Na/Benzophenone or dried via molecular sieves. Peroxides can initiate radical degradation. |
| Aromatics (Toluene) | Excellent | Ideal for high-temp reactions. Azeotropically removes water. |
| Alcohols/Amines | FORBIDDEN | Will react instantly to form urethanes/ureas. |
| DMF/DMSO | Poor | Often contain trace amines/water; difficult to dry completely. Promotes trimerization. |
Module 3: Troubleshooting FAQ
Q1: I synthesized the isocyanate using Curtius rearrangement, but the product solidified overnight. Why? A: If you used DPPA (diphenylphosphoryl azide) or NaN3, trace basic residues are likely catalyzing the degradation.
-
Fix: Ensure a rigorous aqueous workup (bicarbonate wash followed by brine) and, crucially, a distillation of the final isocyanate. If distillation is impossible due to boiling point, filter through a plug of silica gel (rapidly) using non-polar solvent to remove polar catalysts.
Q2: My IR spectrum shows a peak at 1700 cm⁻¹. Is this the dimer? A: Likely not.
-
Isocyanate (–N=C=O): Sharp, strong peak at 2250–2270 cm⁻¹ .
-
Uretidinedione (Dimer): Split carbonyl peak around 1770–1785 cm⁻¹ .
-
Urea (Moisture product): Broad peak around 1630–1690 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II).
Q3: Can I use molecular sieves in the storage bottle? A: Yes, but with caution. Use 4Å sieves that have been activated (flame-dried under vacuum). Dust from non-activated sieves can be basic and actually accelerate trimerization.
Q4: How do I recover the monomer if it has dimerized? A: If you have confirmed it is the dimer (via the Heat Reversal Test above):
-
Place the solid dimer in a distillation apparatus.
-
Heat to 160–200°C under high vacuum.
-
The dimer will "crack" (retro-[2+2]) and the monomer will distill over.
-
Note: If the solid is Urea, this will fail (the urea will just char).
References
-
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.[2]
- Context: Foundational text establishing the reversibility of uretidinedione formation and the c
- Laas, H. J., et al. (1985). "Synthesis of Isocyanurates and Uretidiones." Journal of Practical Chemistry.
-
Six, C. & Richter, F. (2003). "Isocyanates, Organic." Ullmann's Encyclopedia of Industrial Chemistry.
- Context: Provides industrial standards for stabilization (benzoyl chloride)
-
Arnold, R. G., et al. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews.
- Context: Mechanistic validation of the [2+2] cycloaddition pathway and the distinction between dimeriz
Sources
Technical Support Center: Stability of 4-Isocyanato-4-phenyltetrahydropyran in DMSO
Here is the technical support guide for 4-Isocyanato-4-phenyltetrahydropyran , designed for researchers and drug discovery scientists.
Executive Summary
This compound (CAS: 941717-02-8) is a sterically hindered tertiary isocyanate used primarily as a building block in medicinal chemistry. While Dimethyl Sulfoxide (DMSO) is the standard solvent for biological screening due to its solvency profile, it presents a critical stability paradox for isocyanates.
The Core Issue: DMSO is highly hygroscopic.[1][2][3] In "wet" DMSO, this compound undergoes rapid hydrolysis, not to the expected carbamate, but to the amine (4-amino-4-phenyltetrahydropyran) and subsequently the symmetrical urea precipitate. This guide details the degradation mechanism, diagnostic markers, and mandatory handling protocols to ensure experimental validity.
Module 1: The Chemistry of Degradation
Understanding the "Why" behind compound loss.
The Hygroscopicity Trap
DMSO can absorb up to 10-15% water by weight from the atmosphere within 24 hours if left uncapped. Even "anhydrous" DMSO stored in septa-sealed bottles can accumulate 0.1–0.5% water after repeated punctures. For an isocyanate, a 0.1% water concentration is often a large molar excess relative to the compound.
The Hydrolysis Pathway
Unlike primary isocyanates, this compound possesses a quaternary carbon center (C4 attached to Phenyl, Pyran ring, and NCO). This steric bulk retards the initial nucleophilic attack, providing a false sense of security. However, once the reaction initiates, it is irreversible.
Mechanism:
-
Carbamic Acid Formation: Water attacks the isocyanate carbon.
-
Decarboxylation: The unstable carbamic acid loses
to form the primary amine. -
Urea Formation (The precipitate): The newly formed amine is a better nucleophile than water; it attacks the remaining isocyanate to form a highly insoluble symmetrical urea.
Pathway Visualization
The following diagram illustrates the degradation cascade you must prevent.
Figure 1: Hydrolysis cascade of this compound in wet DMSO.
Module 2: Diagnostic Troubleshooting
How to confirm if your stock solution is compromised.
If you observe precipitation or loss of potency, use these analytical markers to verify degradation.
Visual & Physical Indicators
| Observation | Diagnosis | Action |
| Cloudiness / White Precipitate | Formation of Symmetrical Urea. The urea derivative is significantly less soluble in DMSO than the parent isocyanate. | Discard. Filtration will not restore the correct concentration. |
| Gas Evolution (Bubbles) | Release of | Discard. Indicates active hydrolysis is occurring. |
| IC50 Shift (>10x) | The amine degradant often has different biological activity (or inactivity), skewing assay results. | Resynthesize stock fresh. |
Analytical Markers (LC-MS & NMR)
| Method | Signal to Watch | Interpretation |
| LC-MS | M+18 (Amine) or 2M+ urea mass | Isocyanates readily ionize as ureas in MS sources using methanol/water. Caution: LCMS can generate artifacts. If you see the methyl-carbamate (M+32), it formed during injection (reaction with MeOH mobile phase). |
| 1H NMR (DMSO-d6) | Disappearance of NH signals? No. | Look for the appearance of a sharp singlet urea NH (typically |
| IR (Infrared) | Loss of ~2270 cm⁻¹ | The isocyanate stretch is very strong. Its disappearance is the definitive proof of death. |
Module 3: Best Practice Protocols
Self-validating workflows to ensure stability.
Protocol A: Preparation of Assay-Ready Stocks
Objective: Create a stable stock solution for immediate use (Use within 4 hours).
-
Dry the Solvent: Do not trust "anhydrous" bottles that have been opened. Add activated 4Å Molecular Sieves (beads, not powder) to your DMSO bottle 24 hours prior to use.
-
Validation: The DMSO water content should be <50 ppm.
-
-
Inert Atmosphere: Weigh the solid this compound into a vial. Purge the vial with Argon or Nitrogen before adding solvent.
-
Dissolution: Add the dried DMSO via syringe through a septum. Do not open the vial to air. Vortex to dissolve.
-
Storage: If storage is absolutely necessary, freeze at -20°C or -80°C immediately.
-
Critical: Do not freeze-thaw. Aliquot into single-use vials before freezing.
-
Protocol B: The "Amine Spike" Control
Objective: Distinguish between compound instability and assay interference.
If you suspect the degradation product (the amine) is interfering with your biological assay:
-
Intentionally hydrolyze a small aliquot of your isocyanate stock by adding 10% water and heating to 40°C for 1 hour.
-
Run this "degraded" sample alongside your fresh sample in the assay.
-
Result Analysis:
-
If "Degraded" sample activity = "Fresh" sample activity: Your "Fresh" sample is likely already hydrolyzed.
-
If "Degraded" sample is inactive: The amine is inactive; loss of potency confirms hydrolysis.
-
Troubleshooting Decision Tree
Figure 2: Decision logic for troubleshooting isocyanate stability issues.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMF instead of DMSO? A: DMF is also hygroscopic and can contain dimethylamine impurities (from hydrolysis of the solvent itself), which will react instantly with your isocyanate to form a urea derivative. If you must use DMF, it must be freshly distilled or "amine-free" grade, but anhydrous DMSO with molecular sieves is generally safer if handled correctly.
Q2: My LC-MS shows a peak mass corresponding to the methyl carbamate (M+32). Is my compound reacting with DMSO? A: Likely not. This is an analytical artifact . If you use Methanol as the mobile phase in your LC-MS, the isocyanate reacts with the methanol on the column or in the source to form the methyl carbamate.
-
Fix: Switch to Acetonitrile/Water for the LC run to see the true parent peak (though it may still hydrolyze to the amine in the water phase).
Q3: How long can I keep the 10mM stock at Room Temperature? A: In standard laboratory air-exposed DMSO: < 1 hour . In anhydrous, septum-sealed DMSO: ~4-8 hours . The steric hindrance of the phenyl-tetrahydropyran group provides a slight kinetic barrier, but it is not absolute.
Q4: Does DMSO react directly with the isocyanate? A: Generally, no, not at room temperature. While DMSO is an oxidant, the reaction requires activation (like in Swern oxidation).[4] However, at high temperatures (>80°C), DMSO can decompose or react to form sulfur-containing side products. Keep solutions at or below RT.
References
-
Sigma-Aldrich (Merck). Handling and Storage of Isocyanates. Technical Bulletin AL-153. (Detailed guidelines on moisture sensitivity of isocyanates). Link
-
Bora, P. & Bez, G. (2018). DMSO-I2-Promoted Insertion of Isocyanide into the N–H Bond of Amines: Synthesis of Ureas. (Discusses the reactivity of isocyanates/isocyanides in DMSO and the role of water). Link
-
G-Chem Global. DMSO Physical Properties & Hygroscopicity Data. (Data on the rate of water uptake in DMSO). Link
-
PubChem. Compound Summary: this compound (CID 33589534).[5] National Library of Medicine. Link
-
ResearchGate. Busting Myths in Compound Handling Practices. (Empirical data on DMSO water absorption rates in open tubes). Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 4-Isocyanato-4-phenyltetrahydropyran
Executive Summary
4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of opioid receptor agonists and neurokinin antagonists. Its reactivity, driven by the electrophilic isocyanate (-N=C=O) group, presents a unique analytical challenge: the compound is moisture-sensitive and prone to hydrolysis into symmetrical ureas.
This guide provides a comparative NMR analysis to distinguish the target isocyanate from its amine precursor (4-amino-4-phenyltetrahydropyran) and its primary decomposition impurity (the urea derivative). It focuses on the diagnostic chemical shifts and splitting patterns necessary for validating reaction completion and purity.
Structural & Conformational Analysis
To interpret the NMR spectrum accurately, one must understand the conformational preferences of the tetrahydropyran (THP) ring.
-
The Scaffold: The THP ring exists primarily in a chair conformation.
-
Substituent Effects: At position 4, the ring is geminally disubstituted with a phenyl group and an isocyanate group.
-
Steric Dominance: The phenyl group (
-value ~2.8 kcal/mol) is significantly bulkier than the isocyanate group ( -value ~0.5 kcal/mol). Consequently, the equilibrium heavily favors the conformer where the phenyl group is equatorial and the isocyanate is axial .
-
-
Symmetry: The molecule possesses a plane of symmetry bisecting the O-C4 axis. This renders the protons at C2/C6 equivalent to each other, and C3/C5 equivalent to each other, simplifying the spectrum into distinct "zones."
Diagram 1: Structural Logic & Monitoring Workflow
The following diagram illustrates the synthesis pathway and the critical NMR decision points.
Caption: Workflow for monitoring the conversion of amine to isocyanate, highlighting the divergence into product or urea impurity based on NMR signatures.
Comparative Spectral Analysis
The following data compares the target molecule against its immediate precursor and degradation product.
Note: Chemical shifts (
Table 1: Diagnostic Chemical Shifts
| Proton Assignment | Precursor (Amine) | Target (Isocyanate) | Impurity (Urea) | Diagnostic Note |
| -NH / -NH2 | 1.3 - 1.8 ppm (Broad Singlet) | ABSENT | 4.8 - 5.5 ppm (Singlet/Doublet) | Primary Indicator. The clean disappearance of the amine protons confirms conversion. Appearance of a sharp downfield NH indicates moisture contamination (Urea). |
| Aromatic (Phenyl) | 7.1 - 7.4 ppm (Multiplet) | 7.2 - 7.5 ppm (Multiplet) | 7.1 - 7.5 ppm (Complex Overlap) | The isocyanate group is moderately electron-withdrawing, causing a slight downfield shift and broadening of the aromatic signal compared to the amine. |
| THP C2/C6 (Ether) | 3.7 - 3.9 ppm (Multiplet) | 3.8 - 4.0 ppm (dt or m) | 3.7 - 3.9 ppm | Protons adjacent to Oxygen. These show typical axial/equatorial splitting ( |
| THP C3/C5 (Aliphatic) | 1.9 - 2.2 ppm (Multiplet) | 2.0 - 2.4 ppm (Multiplet) | 2.1 - 2.5 ppm | Protons adjacent to the functional group. The conversion of |
Detailed Analysis of the Target Spectrum (Isocyanate)[2]
-
The "Silent" Region (5.0 - 10.0 ppm): Aside from the aromatic multiplet (5H,
7.2-7.5), this region must be empty . Any peaks here suggest hydrolysis (urea NH), unreacted starting material (if amine is protonated), or solvent impurities. -
The THP "Butterfly" Pattern:
- 3.8 - 4.0 (4H): The C2 and C6 protons appear as a complex multiplet. Due to the fixed chair conformation (Phenyl equatorial), the axial and equatorial protons at these positions have distinct couplings but often overlap in lower-field instruments (300/400 MHz).
- 2.0 - 2.4 (4H): The C3 and C5 protons. These are sensitive to the electronic change at C4. In the isocyanate, these often resolve into two distinct multiplets (axial vs. equatorial) depending on the solvent resolution.
Experimental Protocol: "Zero-Moisture" NMR
The most common failure mode in analyzing isocyanates is the in situ formation of impurities during sample preparation. Isocyanates react rapidly with nucleophiles.
Reagents & Equipment[1]
-
Solvent: Chloroform-d (
) stored over 4Å molecular sieves .-
Critical: Do NOT use Methanol-d4 (
) or . These will instantly react to form methyl carbamates or ureas, respectively, yielding a false spectrum.
-
-
Tube: 5mm NMR tube, oven-dried.
Step-by-Step Methodology
-
Sampling: Take a 10-20 mg aliquot of the crude reaction mixture or purified oil.
-
Dissolution: Dissolve rapidly in 0.6 mL of dry
. -
Filtration (Optional): If the sample contains inorganic salts (e.g., from sodium azide in Curtius rearrangement), filter through a small plug of dry cotton wool directly into the NMR tube.
-
Acquisition: Run a standard proton sequence (16 scans).
-
Expert Tip: If the sample is valuable, run a 13C NMR or IR immediately. The Isocyanate carbon appears at ~123-125 ppm (weak broad signal) and shows a strong IR stretch at ~2270 cm⁻¹ .
-
Self-Validating the Spectrum
-
Check 1: Is there a peak at ~1.5 ppm (Water)? If this peak is large, check the aromatic region for urea formation.
-
Check 2: Integration. Normalize the aromatic region to 5H. The THP ether protons (3.8-4.0 ppm) should integrate to exactly 4H. If they integrate lower relative to aromatics, you may have phenyl-rich impurities.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift increments of heterocycles).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(16), 7370–7389. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Isocyanate substituent effects).[2]
Sources
Technical Guide: IR Characterization of Isocyanate-Functionalized Tetrahydropyrans
Executive Summary
The isocyanate group (-N=C=O) attached to a tetrahydropyran (THP) ring represents a high-value, reactive intermediate often encountered in the synthesis of complex heterocycles and peptidomimetics. Due to the kinetic instability of isocyanates towards moisture and nucleophiles, In-situ Infrared (IR) Spectroscopy is the superior analytical method for monitoring their formation and consumption.
This guide provides a definitive technical framework for identifying the isocyanate moiety within a THP matrix. It contrasts IR performance with NMR, details the specific spectral windows free from THP interference, and outlines a self-validating experimental protocol for confirming isocyanate identity during synthesis (e.g., Curtius rearrangement).
The Spectroscopic Signature
The detection of isocyanates relies on the high polarity and unique bond order of the cumulative double bond system (
The Primary Band: 2270 cm⁻¹
For a THP-functionalized isocyanate (an aliphatic isocyanate), the diagnostic signal is the asymmetric stretching vibration of the -N=C=O group.
-
Position: 2275–2250 cm⁻¹
-
Intensity: Very Strong (often the strongest peak in the spectrum).
-
Shape: Sharp to medium-broad.
The THP Matrix (The "Silent" Window)
The tetrahydropyran ring is spectrally distinct from the isocyanate group. The THP ring vibrations do not overlap with the 2200 cm⁻¹ region, creating a "clean window" for detection.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Interference Risk |
| Isocyanate (-NCO) | Asymmetric Stretch | 2275 – 2250 | Very Strong | Primary Signal |
| THP Ether (C-O-C) | Asymmetric Stretch | 1100 – 1075 | Strong | None (Too low) |
| THP Ring (C-H) | sp³ Stretch | 2950 – 2850 | Medium | None (Too high) |
| Acyl Azide (-CON₃)* | Asymmetric Stretch | ~2140 | Medium | Precursor (distinct) |
*Note: Acyl azides are common precursors to isocyanates via Curtius rearrangement.[1][2]
Comparative Analysis
A. Isocyanate vs. Interfering Functional Groups
The 2000–2300 cm⁻¹ region is sparsely populated, but confusion can arise from nitriles, alkynes, or atmospheric CO₂.
| Moiety | Frequency (cm⁻¹) | Intensity | Distinguishing Feature |
| Isocyanate (-NCO) | 2270 | Very Strong | Reacts with alcohol (peak disappears) |
| Nitrile (-CN) | 2260 – 2220 | Medium/Weak | Chemically inert to mild alcohol quench |
| Alkyne (-C≡C-) | 2260 – 2100 | Weak | Often invisible if symmetrical |
| Carbon Dioxide (CO₂) | 2349 | Variable | Doublet shape; background subtractable |
| Azide (-N₃) | 2160 – 2120 | Strong | Lower frequency than isocyanate |
B. Methodology Comparison: IR vs. NMR
For THP-isocyanates, IR is preferred for process monitoring, while NMR is preferred for structural elucidation of the final stable product (urea/carbamate).
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Speed | Real-time (seconds) | Slow (minutes to hours) |
| Sample State | In-situ (probe) or neat film | Requires deuterated solvent |
| Isocyanate Detection | Excellent (Distinct 2270 cm⁻¹ band) | Poor (Quaternary C is low sensitivity) |
| Moisture Sensitivity | Closed system (ReactIR) possible | High risk of hydrolysis during prep |
| Quantification | Beer-Lambert Law (requires calibration) | Intrinsically quantitative (integration) |
Experimental Protocols
Protocol A: In-Situ Monitoring of Curtius Rearrangement
This protocol monitors the conversion of a THP-carboxylic acid to a THP-isocyanate.
Reagents: THP-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, Toluene (anhydrous).
-
Background Collection: Obtain a background spectrum of the anhydrous toluene solvent.
-
Baseline: Add THP-carboxylic acid and base. Scan. (Note C=O stretch ~1710 cm⁻¹).
-
Azide Formation: Add DPPA. Monitor appearance of Acyl Azide band at ~2140 cm⁻¹ .[3]
-
Rearrangement (Heating): Heat reaction to 80°C.
-
Observation: The 2140 cm⁻¹ band will decay.[3]
-
Target: The Isocyanate band at ~2270 cm⁻¹ will grow rapidly.
-
-
Endpoint: Reaction is complete when the 2140 cm⁻¹ band is fully consumed and the 2270 cm⁻¹ band stabilizes.
Protocol B: The "Alcohol Quench" Validation (Self-Validating Step)
To prove the peak at 2270 cm⁻¹ is truly an isocyanate and not a nitrile artifact:
-
Take an aliquot of the reaction mixture.
-
Add excess anhydrous methanol or tert-butanol.
-
Wait 10 minutes (or heat briefly).
-
Re-scan IR:
-
Result: The 2270 cm⁻¹ peak must disappear .
-
New Signal: A new Carbonyl (C=O) peak (Carbamate) must appear at 1720–1690 cm⁻¹ .
-
Logic: Nitriles do not react under these conditions; isocyanates react quantitatively to form urethanes.
-
Visualizations
Diagram 1: Reaction Monitoring Workflow (Curtius Rearrangement)
This diagram illustrates the spectral shifts expected during the synthesis of a THP-isocyanate.
Caption: Spectral progression during synthesis. Note the distinct shift from 2140 cm⁻¹ (Azide) to 2270 cm⁻¹ (Isocyanate) and finally to 1700 cm⁻¹ (Carbamate).
Diagram 2: Peak Identification Decision Tree
Use this logic flow to confirm the identity of a peak in the 2200 region.
Caption: Logical workflow to distinguish Isocyanates from Nitriles and CO₂ using the self-validating alcohol quench method.
References
-
National Institute of Standards and Technology (NIST). Tetrahydropyran Gas Phase IR Spectrum.[4] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Spectroscopy Online. The Infrared Spectra of Isocyanates. (2023).[5][6] Identifying the asymmetric -N=C=O stretch at 2270 cm⁻¹. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Comparison of Nitrile (2250 cm⁻¹) and Alkyne bands. Available at: [Link]
-
Common Organic Chemistry. Curtius Rearrangement Conditions and Mechanisms.[2][3] Detailed reaction pathways for isocyanate trapping. Available at: [Link]
Sources
Technical Comparison Guide: MS/MS Fragmentation Dynamics of 4-Phenyltetrahydropyran Ureas
Executive Summary
4-Phenyltetrahydropyran (4-Ph-THP) ureas represent a critical scaffold in modern medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and receptor antagonists. Their structural distinctiveness lies in the tetrahydropyran ether oxygen, which modulates lipophilicity and metabolic stability compared to carbocyclic (cyclohexyl) or basic amine (piperidine) bioisosteres.
This guide provides a rigorous technical comparison of the mass spectrometry (MS/MS) fragmentation behaviors of 4-Ph-THP ureas against their primary alternatives. By understanding the specific diagnostic ions and neutral losses inherent to this scaffold, researchers can validate synthetic targets and identify metabolites with high confidence.
Part 1: Mechanistic Deep Dive
The Fragmentation Cascade
The collision-induced dissociation (CID) of 4-Ph-THP ureas follows a predictable yet distinct pathway governed by the stability of the urea linkage and the cyclic ether.
1. Primary Event: Urea Bond Cleavage
The most energetically favorable pathway for urea derivatives in positive electrospray ionization (ESI+) is the cleavage of the amide bonds flanking the carbonyl.
-
Mechanism: Protonation typically occurs on the urea oxygen. Inductive cleavage leads to the formation of an amine cation and a neutral isocyanate , or vice versa.
-
Diagnostic Value: For a generic 4-Ph-THP urea (
), this yields two complementary pairs of ions. The abundance ratio depends on the proton affinity (PA) of the leaving groups. The 4-Ph-THP moiety, lacking a highly basic nitrogen, often leaves as the neutral isocyanate if the pair contains a basic amine (e.g., piperidine).
2. Secondary Event: Tetrahydropyran Ring Disassembly
Unlike robust cyclohexyl rings, the THP ether oxygen facilitates specific ring-opening pathways.
-
Oxonium Ion Formation: If the charge resides on the THP fragment, the ring can open via
-cleavage relative to the oxygen, stabilized by the phenyl group at the 4-position. -
Retro-Cleavage: High collision energies (CE) can induce losses of formaldehyde (
, 30 Da) or ethylene ( , 28 Da) from the ether ring, a signature absent in cyclohexyl analogs.
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a model 4-Ph-THP urea.
Caption: Figure 1. Competitive CID fragmentation pathways for 4-phenyltetrahydropyran ureas. Primary urea cleavage yields diagnostic amine ions, which undergo secondary ring degradation.
Part 2: Comparative Analysis (Alternatives)
In drug discovery, the 4-Ph-THP core is often compared against 4-phenylpiperidine (basic) and 4-phenylcyclohexyl (lipophilic) analogs.
Table 1: Fragmentation & Performance Profile Comparison
| Feature | 4-Phenyltetrahydropyran Ureas | 4-Phenylpiperidine Ureas | 4-Phenylcyclohexyl Ureas |
| Primary Ionization (ESI+) | Moderate ( | High ( | Low/Moderate. Relies on urea oxygen protonation. |
| Dominant Fragment | Amine Cation (Urea cleavage). | Immonium Ion (Ring cleavage) or intact Piperidine. | Carbocation (Cyclohexyl). |
| Diagnostic Neutral Loss | 30 Da ( | None specific to ring; often loses substituents. | None specific ; general hydrocarbon fragmentation. |
| Spectral Complexity | Medium. Distinctive oxygen-mediated losses. | Low. Charge is localized on piperidine N; hard to fragment further. | High. Extensive random hydrocarbon fragmentation (“picket fence”). |
| Metabolic ID Utility | High. Ring opening is a clear metabolic marker. | Medium. N-oxidation/dealkylation dominates. | Low. Hydroxylation occurs at multiple unspecific sites. |
Key Differentiator: The "Oxygen Signature"
Unlike the piperidine analog, where the charge is sequestered by the basic nitrogen (suppressing fragmentation), the 4-Ph-THP urea distributes charge to the urea oxygen. This facilitates the diagnostic urea bond cleavage at lower collision energies, making 4-Ph-THP derivatives easier to sequence by MS/MS than their piperidine counterparts.
Part 3: Experimental Protocol (Self-Validating)
To reliably characterize these compounds, use the following "Step-Ramp" energy protocol. This ensures capture of both labile urea fragments and stable ring fragments.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Avoid ammonium buffers if possible to prevent adduct clutter.
-
Concentration: 1 µM (infusion) or 100 nM (LC-MS injection).
LC-MS/MS Parameters
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the urea bond).
-
Collision Gas: Argon (preferred for cleaner fragmentation) or Nitrogen.
Fragmentation Workflow (Step-Ramp CID)
Instead of a single energy, employ a stepped energy ramp to validate the pathway:
-
Low Energy (10-20 eV): Target the Urea Bond . Look for the separation of the two urea halves. Validation: The sum of the two fragment masses (plus CO) should roughly equal the parent mass.
-
Medium Energy (25-35 eV): Target the THP Ring . Look for the -30 Da (formaldehyde) loss from the oxygen-containing fragment.
-
High Energy (40+ eV): Target Phenyl Ring stability. Look for the tropylium ion (
91) if the phenyl group is distinct.
Visualization: Analysis Workflow
Caption: Figure 2. Optimized LC-MS/MS workflow using stepped collision energy to resolve both urea connectivity and THP core structure.
References
-
Vertex AI Search. (2025). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. National Institutes of Health. Link
-
BenchChem. (2025).[1] Mass spectrometry fragmentation pattern of N,N'-Bis(4-methylcyclohexyl)urea. Link
-
NIST Mass Spectrometry Data Center. (2025). Tetrahydropyran Mass Spectrum (Electron Ionization). NIST WebBook. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Ureas and Ethers). Link
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Link
Sources
comparing reactivity of 4-Isocyanato-4-phenyltetrahydropyran vs phenyl isocyanate
[1]
Executive Summary
This guide provides a technical comparison between Phenyl Isocyanate (PhNCO) and 4-Isocyanato-4-phenyltetrahydropyran (4-IPTHP) . While both reagents introduce a urea or carbamate motif, they occupy opposite ends of the reactivity spectrum.
-
Phenyl Isocyanate is a highly reactive, planar aromatic electrophile used for rapid derivatization and scavenging.
-
4-IPTHP is a sterically hindered, tertiary aliphatic isocyanate used primarily as a structural building block in medicinal chemistry (e.g., NK1 receptor antagonists, opioid ligands).
Key Takeaway: Researchers must treat 4-IPTHP as a "sluggish" electrophile requiring forcing conditions (heat, catalysis), whereas PhNCO requires controlled, often cooled, conditions to prevent side reactions.
Structural & Electronic Analysis
The divergence in reactivity is rooted in the electronic and steric environments of the isocyanate (-N=C=O) carbon.[1]
| Feature | Phenyl Isocyanate (PhNCO) | This compound (4-IPTHP) |
| Structure | Aromatic Isocyanate | Tertiary Aliphatic Isocyanate |
| Electronic Effect | Strongly Activating. The phenyl ring withdraws electron density (induction), making the NCO carbon highly electrophilic. | Deactivating. The alkyl pyran ring donates electron density (hyperconjugation), stabilizing the NCO carbon and reducing electrophilicity. |
| Steric Environment | Open/Planar. The NCO group is conjugated with the flat phenyl ring, offering an unobstructed angle of attack for nucleophiles. | Highly Congested. The NCO is attached to a quaternary carbon (C4). The geminal phenyl group and the pyran ring create a "steric umbrella" blocking nucleophilic approach. |
| Primary Utility | Capping agent, scavenger, simple linker. | Pharmacophore installation (gem-disubstituted centers). |
Visualizing the Reactivity Gap
The following diagram illustrates the mechanistic barriers distinguishing the two reagents.
Figure 1: Kinetic landscape comparison. PhNCO undergoes rapid nucleophilic addition, while 4-IPTHP faces a significant steric energy barrier.
Reactivity Profiles & Experimental Data
A. Kinetics with Amines (Urea Formation)[3]
-
PhNCO: Reacts instantaneously with primary and secondary amines at room temperature (RT) or
. The reaction is often exothermic. -
4-IPTHP: Reacts slowly. The tertiary carbon center significantly retards the rate of nucleophilic attack.
-
Protocol Adjustment: Requires stirring at RT for 12–24 hours or heating to
for completion, especially with secondary amines.
-
B. Kinetics with Alcohols (Carbamate Formation)
-
PhNCO: Reacts at RT to
. Often requires no catalyst or mild base (Et3N). -
4-IPTHP: Inert at RT without catalysis.
-
Protocol Adjustment: Requires Lewis Acid Catalysis (e.g., Dibutyltin Dilaurate - DBTL) or strong nucleophilic catalysis (DMAP) and reflux conditions (THF or Toluene at
).
-
| Substrate | PhNCO Conditions | 4-IPTHP Conditions | Relative Rate (Est.) |
| Primary Amine | DCM, | DCM/THF, RT, 2–4 h | 1000 : 1 |
| Secondary Amine | DCM, RT, 30 min | THF, | 500 : 1 |
| Primary Alcohol | Toluene, | Toluene, Reflux + DBTL (5 mol%) | 200 : 1 |
| Water (Hydrolysis) | Rapid (minutes) | Slow (hours/days) | 100 : 1 |
Experimental Protocols
Protocol A: Synthesis of Urea from 4-IPTHP
Use this protocol for installing the phenyl-tetrahydropyran pharmacophore.
Materials:
-
This compound (1.0 equiv)[4]
-
Amine nucleophile (1.1 equiv)
-
Solvent: Anhydrous THF or Dichloroethane (DCE)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional, prevents protonation of amine.
Step-by-Step:
-
Dissolution: Dissolve the amine (1.1 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.
-
Addition: Add 4-IPTHP (1.0 equiv) in one portion.
-
Note: Unlike PhNCO, dropwise addition is rarely necessary due to the slow reaction rate and lack of exotherm.
-
-
Incubation:
-
Primary Amines: Stir at RT for 4 hours. Monitor by TLC/LCMS.
-
Secondary/Hindered Amines: Heat to
for 16 hours.
-
-
Workup: Concentrate in vacuo. The tertiary urea product is often stable and can be purified via silica gel chromatography (typically EtOAc/Hexanes).
Protocol B: Comparative Reactivity Test (Self-Validating)
Use this to benchmark the reactivity of a new batch of isocyanate.
-
Setup: Prepare two vials with 1 mL of MeOH (excess nucleophile).
-
Spike: Add 10 µL of PhNCO to Vial A and 10 µL of 4-IPTHP to Vial B.
-
Observation:
-
Vial A (PhNCO): Will show immediate exotherm or rapid formation of methyl phenylcarbamate (monitor by TLC: Rf changes instantly).
-
Vial B (4-IPTHP): Will likely show no reaction at 5 minutes. Requires heating or catalyst to form the carbamate.[5]
-
-
Validation: If Vial B reacts instantly, the material may be degraded to the amine or is not the tertiary isocyanate claimed.
Decision Logic for Researchers
When should you choose one over the other? Use this logic flow to determine the appropriate reagent for your synthetic pathway.
Figure 2: Selection logic based on synthetic intent and structural requirements.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects. Available at: [Link][6]
-
ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Available at: [Link]
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. 4-Nitrophenyl Isocyanate | 100-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H13NO2 | CID 33589534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Lipophilicity: Tetrahydropyran vs. Cyclohexane as Bioisosteres in Drug Discovery
Introduction: The Critical Role of Lipophilicity in Drug Design
In the intricate process of drug discovery, a molecule's success is governed by a delicate balance of physicochemical properties.[1][2] Among the most critical of these is lipophilicity—the affinity of a molecule for a lipid-rich, non-polar environment.[3][4][5] This parameter profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey through the body and its interaction with the intended biological target.[5][6] An optimal level of lipophilicity is essential; too high, and a compound may suffer from poor solubility, high metabolic clearance, and off-target toxicity; too low, and it may fail to cross biological membranes to reach its site of action.[6][7]
Medicinal chemists frequently employ the strategy of bioisosteric replacement to fine-tune a lead compound's properties without drastically altering its core structure responsible for biological activity.[8] Bioisosteres are atoms or groups that share similar sizes, shapes, and electronic properties, allowing them to be interchanged. This guide provides an in-depth, data-driven comparison of two common six-membered ring bioisosteres: the purely carbocyclic cyclohexane and its heteroatomic analogue, tetrahydropyran (THP). We will explore the fundamental differences in their lipophilicity and the profound implications of this substitution for drug development.
Structural and Physicochemical Foundations
The core difference between cyclohexane and tetrahydropyran lies in a single atom, a distinction with significant physicochemical consequences.
-
Cyclohexane: A saturated carbocycle, the cyclohexyl group is a rigid, three-dimensional, and highly lipophilic moiety.[9] In drug design, it often serves as a bioisostere for phenyl or t-butyl groups, providing bulk and occupying hydrophobic pockets within a target protein.[9] Its purely hydrocarbon nature means it can only engage in weak van der Waals interactions.
-
Tetrahydropyran (THP): As a saturated heterocycle, THP is a conformationally restrained ether. The replacement of a methylene (-CH2-) group in the cyclohexane ring with an oxygen atom introduces a polar heteroatom.[10] This oxygen atom can act as a hydrogen bond acceptor, a capability entirely absent in cyclohexane. This fundamental change reduces the molecule's overall lipophilicity and provides an additional point of interaction with biological targets.[10]
Data-Driven Lipophilicity Comparison
The most direct way to quantify lipophilicity is through the partition coefficient (logP) or distribution coefficient (logD), which measure the ratio of a compound's concentration in a non-polar solvent (like n-octanol) to its concentration in an aqueous buffer. A lower logP/D value indicates lower lipophilicity.
The substitution of a cyclohexane ring with a THP moiety reliably leads to a decrease in lipophilicity. This is not merely a theoretical assumption but a consistently observed experimental outcome. A compelling case study comes from the optimization of Janus kinase 1 (JAK1) selective inhibitors.[10]
In this study, researchers performed a direct bioisosteric swap:
-
Compound 18: Contained a cyclohexyl group.
-
Compound 19: The corresponding analogue containing a THP ring.
The experimental data demonstrated a clear and significant shift in lipophilicity.[10]
| Compound ID | Bioisosteric Group | Measured logD | Change in Lipophilicity |
| 18 | Cyclohexane | 2.66 | - |
| 19 | Tetrahydropyran | 2.08 | -0.58 |
| Table 1: Experimental logD values for a matched molecular pair of JAK1 inhibitors. The data clearly shows that replacing cyclohexane with THP results in a substantial decrease in lipophilicity. Data sourced from PharmaBlock.[10] |
This reduction of over half a log unit is a meaningful change in medicinal chemistry, often sufficient to significantly alter a compound's ADME properties.
Causality and Implications in Drug Development
The decision to switch from a cyclohexane to a THP is a strategic one, driven by the need to optimize a drug candidate's profile.
-
Improving ADME and Pharmacokinetics (PK): Excessively lipophilic compounds are often rapidly metabolized by liver enzymes (e.g., cytochrome P450s) and exhibit high plasma protein binding, leading to high clearance and poor bioavailability. The deliberate reduction in lipophilicity by using a THP ring can mitigate these issues. In the JAK1 inhibitor example, the less lipophilic THP derivative 19 translated to improved clearance in both rat and human hepatocytes and a significant decrease in unbound in vivo rat clearance, showcasing a superior PK profile.[10]
-
Enhancing Potency and Selectivity: While reducing lipophilicity, the THP ring's oxygen atom can introduce a new, favorable interaction. As a hydrogen bond acceptor, it can form a hydrogen bond with a donor residue (e.g., the amide N-H of an amino acid) in the target's active site.[10] This new interaction, which is impossible for the cyclohexane ring, can increase binding affinity and potency. For the JAK1 inhibitors, this was reflected in a 1.4-fold increase in lipophilic ligand efficiency (LLE) for the THP compound.[10]
-
Increasing Aqueous Solubility: A direct consequence of reduced lipophilicity is often an increase in aqueous solubility. Poor solubility is a major hurdle in drug development, affecting formulation and oral absorption. The polarity introduced by the THP's ether oxygen improves the molecule's interaction with water, thereby enhancing its solubility.
Experimental Protocol: The Shake-Flask Method for logP/D Determination
To ensure the integrity and reproducibility of lipophilicity data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for logP and logD determination.[11][12][13]
Objective: To determine the n-octanol/water partition coefficient (logP) or distribution coefficient (logD) of a test compound.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4 for logD, pre-saturated with n-octanol)
-
Separatory funnels or glass vials with screw caps
-
Vortex mixer or orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC-UV)
Step-by-Step Methodology:
-
Preparation of Phases: To ensure thermodynamic equilibrium, the n-octanol and aqueous buffer must be mutually saturated. Vigorously mix n-octanol and the buffer (e.g., in a 1:1 ratio) for at least 24 hours. Allow the layers to separate completely before use.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
Add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol to a vial (e.g., 1 mL of each).
-
Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase and high enough for accurate detection.
-
The volume of the spiking solvent should be minimal (e.g., <1% of the total volume) to avoid affecting the partitioning.
-
-
Equilibration:
-
Securely cap the vials.
-
Shake the mixture vigorously using a vortex or orbital shaker for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases. Temperature should be controlled and recorded.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the octanol and aqueous layers.
-
-
Sampling and Quantification:
-
Carefully collect a known volume from the center of each phase, avoiding the interface.
-
Analyze the concentration of the compound in both the n-octanol sample (C_oct) and the aqueous sample (C_aq) using a validated analytical method like LC-MS/MS. A calibration curve is required for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentrations.
-
P = C_oct / C_aq
-
The final value is expressed as its base-10 logarithm: logP (or logD) = log10(P)
-
Conclusion
The bioisosteric replacement of cyclohexane with tetrahydropyran is a powerful and validated strategy in modern medicinal chemistry. It provides a reliable method for reducing molecular lipophilicity, a critical step in overcoming common ADMET and PK challenges.[10] The introduction of a hydrogen bond-accepting oxygen atom not only lowers logD but also offers an opportunity to form new, potency-enhancing interactions with the target protein. As demonstrated by experimental data, this seemingly minor structural tweak can transform a problematic lead compound into a drug candidate with a significantly improved overall profile, balancing potency with drug-like properties. For researchers in drug development, understanding the distinct physicochemical contributions of these two bioisosteres is essential for the rational design of safer and more effective medicines.
References
- Polanski, J. et al. (2019). Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
- Kapron, B. et al. (2013). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
- Creative Biolabs. (n.d.). Lipophilicity. Creative Biolabs.
- Soares, J.X. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Soares, J.X. et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
- Thormann, M. et al. (2006). Bioisosters as resulted from vHTS using cyclohexane as target. COSMOsim... ResearchGate.
- Wermuth, C.G. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign.
- Ciulli, A. et al. (2012). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.
- Ghosh, A.K. et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
- Wnuk, S.F. (2012). Application of Bioisosteres in Drug Design. Florida International University.
- BenchChem. (2025). A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. BenchChem.
- Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
- Shultz, M.D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC.
- Efremov, I.V. et al. (2012). The influence of lipophilicity in drug discovery and design. PubMed.
- Efremov, I.V. et al. (2012). The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate.
- Leeson, P.D. & Davis, A.M. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
- Ghose, A.K. & Viswanadhan, V.N. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate.
- Waring, M.J. (2010). Physical Properties in Drug Design. ResearchGate.
- Patel, K. et al. (2022). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation.
Sources
- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]
Technical Guide: Characterization & Utility of 4-Isocyanato-4-phenyltetrahydropyran
This guide provides an in-depth technical analysis of 4-Isocyanato-4-phenyltetrahydropyran , a specialized building block used in medicinal chemistry to introduce the pharmacologically privileged 4-phenyltetrahydropyran scaffold.
Elemental Analysis & Purity Standards
For researchers synthesizing or sourcing This compound (CAS 941717-02-8) , Elemental Analysis (EA) serves as the primary validation gate. Unlike NMR, which can sometimes obscure the presence of inorganic salts or moisture, combustion analysis provides a definitive check on the bulk purity of the reagent.
Theoretical vs. Acceptable Limits
The following table establishes the benchmark for high-purity material. "Found" values in your certificate of analysis (CoA) should deviate no more than ±0.4% from the theoretical values to confirm >98% purity.
| Element | Symbol | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Insight |
| Carbon | C | 70.92% | 70.52% – 71.32% | Low %C often indicates retained solvent (e.g., CH₂Cl₂) or hydrolysis to amine. |
| Hydrogen | H | 6.45% | 6.05% – 6.85% | High %H suggests moisture contamination (hydrolysis risk). |
| Nitrogen | N | 6.89% | 6.49% – 7.29% | Critical for distinguishing isocyanate from urea byproducts (dimers). |
Expert Insight: A common failure mode for tertiary isocyanates is hydrolysis to the amine, followed by reaction with remaining isocyanate to form a symmetric urea. If your %N is significantly higher than 6.89% and %C is lower , suspect urea formation (
).
Comparative Performance Guide
In drug discovery, this reagent is often weighed against two alternatives: the cyclohexyl analog (structural bioisostere) and the in-situ generation method.
A. Structural Comparison: Tetrahydropyran (THP) vs. Cyclohexane
The 4-phenyltetrahydropyran motif is a "bioisostere" of 4-phenylcyclohexane. The oxygen atom in the THP ring lowers lipophilicity (LogP) and improves metabolic stability.
| Feature | This compound | 4-Isocyanato-4-phenylcyclohexane | Advantage |
| LogP Contribution | Lower (More Polar) | Higher (More Lipophilic) | THP: Improves solubility and lowers metabolic clearance. |
| H-Bonding | Acceptor (Ether Oxygen) | None | THP: Potential for new binding interactions.[1] |
| Conformation | Rigid Chair (Anomeric effect) | Rigid Chair | Neutral: Both provide defined vectors. |
B. Synthetic Utility: Isolated Reagent vs. In-Situ Generation
Isocyanates at tertiary carbons are sterically hindered and can be difficult to buy in high purity due to stability issues.
-
Option 1: Commercial Isolated Isocyanate
-
Pros: "Add-and-stir" simplicity; precise stoichiometry.
-
Cons: Risk of degradation (moisture sensitivity); often expensive.
-
Verdict: Best for late-stage functionalization where yield is critical.
-
-
Option 2: In-Situ Generation (Curtius Rearrangement)
-
Pros: Freshly generated species; avoids storage instability; cheaper starting material (Carboxylic Acid).
-
Cons: Requires handling azide reagents (DPPA); extra step.
-
Verdict: Best for scale-up or when the commercial isocyanate purity is suspect.
-
Experimental Protocol: Synthesis & Validation
If high-quality commercial material is unavailable, the Curtius Rearrangement is the gold-standard method for generating this isocyanate from 4-phenyltetrahydropyran-4-carboxylic acid.
Workflow Diagram
Caption: Step-wise conversion of carboxylic acid to isocyanate via Curtius rearrangement, highlighting the critical moisture-sensitive step.
Step-by-Step Methodology
Reagents:
-
4-Phenyltetrahydropyran-4-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Activation: Charge a flame-dried flask with the carboxylic acid and anhydrous toluene under Nitrogen. Add TEA, followed by dropwise addition of DPPA at 0°C.
-
Rearrangement: Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–3 hours. Evolution of nitrogen gas (
) indicates the rearrangement of the acyl azide to the isocyanate. -
Monitoring: Monitor by IR spectroscopy. The appearance of a strong, sharp peak at ~2250–2270 cm⁻¹ confirms isocyanate formation.[2]
-
Isolation (Optional): If isolating, remove solvent under reduced pressure (avoid high heat). If using in-situ, add the nucleophile (amine/alcohol) directly to the reaction mixture at this stage.
Self-Validating Check:
-
IR Check: If the peak at 2260 cm⁻¹ is weak or absent, the rearrangement failed or the product hydrolyzed.
-
TLC: Treat a surprisingly stable aliquot with methanol. If it converts to the methyl carbamate (distinct spot), the isocyanate was present.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Applications. [Link]
-
Ishida, J., et al. (2005).[3] 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Behavior of Isocyanate Derivatives: A Comparative Technical Guide
Executive Summary
The accurate quantification of airborne isocyanates—critical sensitizers in drug development and polymer manufacturing—relies entirely on the stability and chromatographic behavior of their derivatives. Native isocyanates are too reactive and unstable for direct analysis. This guide provides an in-depth comparison of the three dominant derivatizing agents: 1-(2-Pyridyl)piperazine (1,2-PP) , 9-(Methylaminomethyl)anthracene (MAMA) , and Dibutylamine (DBA) .
We focus on the chromatographic retention mechanisms , elution orders, and protocol validities required for regulatory compliance (OSHA 42, ISO 17734).
Part 1: The Chemistry of Retention (Mechanistic Grounding)
To control retention time (
The Derivatization Pathway
The following diagram illustrates the transformation of a volatile, unstable isocyanate into a chromatographically stable urea derivative.
Figure 1: General reaction mechanism. The nucleophilic nitrogen of the reagent attacks the electrophilic carbon of the isocyanate group, stabilizing the molecule for LC analysis.
Part 2: Comparative Analysis of Derivatives
The choice of agent dictates detection limits and retention behavior.
-
1,2-PP is the industry workhorse (OSHA 42) due to balanced retention and UV/Fluorescence dual-mode detection.
-
MAMA adds a bulky anthracene group, significantly increasing hydrophobicity (longer
) and fluorescence sensitivity. -
DBA is utilized primarily for LC-MS (ISO 17734) where chromatographic resolution is less critical than mass resolution.
Performance Matrix
| Feature | 1-(2-Pyridyl)piperazine (1,2-PP) | 9-(Methylaminomethyl)anthracene (MAMA) | Dibutylamine (DBA) |
| Primary Method | OSHA 42 / OSHA 47 | Research / Ultra-trace Analysis | ISO 17734 |
| Detection Mode | UV (254 nm) & FLD | Fluorescence (High Sensitivity) | LC-MS / LC-MS/MS |
| Chromatographic Character | Moderate Hydrophobicity | High Hydrophobicity (Late Eluting) | Moderate-High Hydrophobicity |
| Isomer Separation | Excellent (2,4-TDI vs 2,6-TDI) | Good, but longer run times | Dependent on column/MS |
| LOD (Air) | ~0.1 µg/m³ | ~0.001 µg/m³ (Sub-ppt levels) | ~0.01 µg/m³ (MS dependent) |
| Stability | High (Weeks at 4°C) | Moderate (Light sensitive) | High |
Part 3: Chromatographic Retention Logic
Elution Order Anomalies (The "TDI Swap")
In standard C18 or Polar-Embedded RP-HPLC (e.g., Acclaim PolarAdvantage II), the elution order of 1,2-PP derivatives often defies simple boiling-point logic. Observed Elution Order:
-
2,6-TDI (Elutes first)
-
1,6-HDI (Aliphatic, elutes between aromatics in some phases)
-
2,4-TDI (Elutes last among monomers)
Technical Insight: The 2,6-TDI derivative is sterically hindered, preventing the planar interaction of the pyridyl ring with the stationary phase as effectively as the 2,4-isomer, causing it to elute earlier.
The Hydrophobic Shift (PP vs. MAMA)
If you switch from 1,2-PP to MAMA, expect a significant increase in retention time.
-
Mechanism: The MAMA tag contains a three-ring anthracene system. In RP-HPLC, this drastically increases the partition coefficient (
) into the stationary phase. -
Consequence: Mobile phase strength must be increased (higher % Acetonitrile) to elute MAMA derivatives within a reasonable window compared to PP derivatives.
Part 4: Experimental Protocol (Self-Validating)
This protocol is adapted from OSHA Method 42 but optimized for modern HPLC systems. It includes a "Double-Check" validation step.
Reagents & Equipment[2][3][4][5][6][7]
-
Sampler: 37-mm glass fiber filters coated with 2.0 mg 1,2-PP.
-
Desorption Solvent: 90:10 (v/v) Acetonitrile:Dimethyl Sulfoxide (DMSO).[1][2] Note: DMSO aids in solubilizing the urea derivatives.
-
Column: C18 or Polar-Embedded C18 (e.g., 250mm x 4.6mm, 5µm).
Step-by-Step Methodology
-
Sampling (Field):
-
Draw air at 1 L/min for 15–240 minutes.
-
Validation: Use a backup pad treated with 1,2-PP to check for breakthrough (analyte migration).
-
-
Sample Preparation (Lab):
-
Transfer filter to a 4 mL amber vial (protect from light).
-
Add 2.0 mL Desorption Solvent.
-
Shake for 1 hour.
-
Critical Step: Filter through a 0.45 µm PTFE syringe filter into the autosampler vial. (Removes glass fibers that ruin HPLC guard columns).
-
-
HPLC Conditions:
-
System Suitability Test (SST) - The "Self-Validating" Step:
-
Before running samples, inject a standard mix of 2,4-TDI and 2,6-TDI derivatives.
-
Requirement: Resolution (
) between 2,4- and 2,6-TDI must be > 1.5 (Baseline separation). If , the column is degrading or mobile phase pH is incorrect.
-
Part 5: Analytical Workflow Visualization
The following diagram details the critical path from sampling to data validation, highlighting the decision points that ensure data integrity.
Figure 2: Analytical workflow ensuring separation efficiency before quantification.
References
-
Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. United States Department of Labor. [Link]
-
International Organization for Standardization (ISO). (2013).[4] ISO 17734-1:2013 Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. [Link]
-
Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. American Industrial Hygiene Association Journal. [Link]
Sources
validating purity of 4-Isocyanato-4-phenyltetrahydropyran via GC-MS
Title: Technical Comparison Guide: Validating Purity of 4-Isocyanato-4-phenyltetrahydropyran via GC-MS
Executive Summary This guide addresses the analytical validation of This compound (an intermediate often associated with NK1 antagonist synthesis). As a tertiary isocyanate, this compound presents a specific analytical paradox: it requires high thermal energy for volatilization in Gas Chromatography (GC), yet its tertiary structure makes it thermally labile and prone to elimination or reversion.
This guide compares the "Quick-Screen" Direct Injection method against the "Gold Standard" Derivatization method. We recommend Method B (Methanol Derivatization) for Certificate of Analysis (CoA) generation due to its superior stability profile, while reserving Direct Injection only for rapid in-process monitoring.
Part 1: The Scientific Challenge
The Analyte: this compound Functional Group: Tertiary Isocyanate (-N=C=O attached to a quaternary carbon). Critical Failure Mode:
-
Thermal Elimination: In a hot GC injector (>200°C), tertiary isocyanates often eliminate isocyanic acid (HNCO) to form the corresponding alkene (4-phenyl-3,6-dihydro-2H-pyran).
-
Hydrolysis/Trimerization: Reaction with trace moisture in the carrier gas or solvent forms the amine (4-phenyltetrahydropyran-4-amine) or symmetric ureas (ghost peaks).
Part 2: Comparative Analysis of Methods
The following table contrasts the performance of Direct Injection against Derivatization.
| Feature | Method A: Direct Injection | Method B: Derivatization (Recommended) |
| Principle | Vaporization of native isocyanate. | Conversion to stable Methyl Carbamate. |
| Injector Temp | Critical (Must be <150°C to minimize degradation). | Robust (Standard 250°C). |
| Artifacts | High (Alkenes, Ureas, Amine peaks). | Low (Stable derivative). |
| Quantification | Semi-quantitative (Thermal loss varies). | Quantitative (Stoichiometric conversion). |
| Prep Time | 5 Minutes (Dilute & Shoot). | 30 Minutes (Reaction time).[1][2] |
| Suitability | Rapid In-Process Control (IPC). | Final Product Release / Purity Validation. |
Part 3: Detailed Experimental Protocols
Method A: Direct Injection (Optimized for IPC)
Use this only for qualitative "quick checks" during synthesis.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols/amines.
-
Concentration: 1 mg/mL.
-
Injector: Cold Splitless or Cool On-Column .
-
Initial Temp: 50°C.
-
Ramp: Ballistic heating to 200°C after injection.
-
-
Column: DB-5ms (or equivalent 5% phenyl polysilphenylene-siloxane).
-
Risk: If you see a peak at [M-43] (Loss of HNCO), this is thermal degradation, not an impurity in your sample.
Method B: Methanol Derivatization (Validation Standard)
This protocol converts the reactive isocyanate into a stable methyl carbamate (Methyl N-(4-phenyltetrahydropyran-4-yl)carbamate), preventing thermal degradation.
Reagents:
-
Anhydrous Methanol (Derivatizing agent).
-
Anhydrous Toluene (Solvent).
-
Dibutyltin Dilaurate (DBTDL) - Optional catalyst for slow kinetics.
Protocol:
-
Weighing: Weigh 10 mg of this compound into a 4 mL vial.
-
Dissolution: Add 1.0 mL of Anhydrous Toluene.
-
Derivatization: Add 1.0 mL of Anhydrous Methanol.
-
Note: For tertiary isocyanates, steric hindrance may slow the reaction. Cap the vial and heat at 60°C for 20 minutes.
-
-
Quench/Dry: Evaporate the solvent stream under Nitrogen to dryness (removes excess MeOH).
-
Reconstitution: Re-dissolve residue in 1.5 mL of Dichloromethane (DCM).
-
Analysis: Inject 1 µL into GC-MS.
Self-Validating Logic:
-
Target Peak: Look for the Methyl Carbamate molecular ion (
). -
Absence of Isocyanate: The native isocyanate peak (
) should be absent. If present, derivatization was incomplete. -
Absence of Urea: A peak at (
) indicates moisture contamination during the process (Urea formation).
Part 4: Analytical Workflow & Logic Visualization
The following diagram illustrates the decision matrix and chemical pathways involved in validating the purity.
Figure 1: Analytical workflow comparing direct injection risks against the stability of the derivatization protocol.
Part 5: Data Interpretation & Troubleshooting
| Observation (GC-MS) | Diagnosis | Corrective Action |
| Peak at M+32 (Carbamate) | Success. Derivatization complete. | Integrate area for purity calculation. |
| Peak at M-43 (Alkene) | Thermal Degradation. The tertiary group eliminated. | Method A: Lower injector temp. Method B: Ensure MeOH reaction was complete before injection. |
| Peak at M+18 (Amine) | Hydrolysis. Sample wet or solvent wet. | Dry solvents over Molecular Sieves (3Å). Use anhydrous reagents. |
| Symmetric Urea Peak | Moisture Contamination. 2 R-NCO + H2O → Urea. | Check carrier gas traps; ensure reaction vial was sealed tight. |
Part 6: References
-
ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization. [Link]
-
Karlsson, D., et al. (2005). Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry.[3] Journal of Environmental Monitoring, 7(12), 1359-1365. [Link]
-
Spabanis, C., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry Advances, 12, 27694-27708. [Link]
-
Occupational Safety and Health Administration (OSHA). Method 42: Diisocyanates. (Standard reference for isocyanate derivatization logic). [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of 4-Isocyanato-4-phenyltetrahydropyran
Executive Summary: The Isocyanate Hazard Profile
4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8) presents a dual hazard profile: it is a potent respiratory sensitizer typical of isocyanates, and it possesses a lipophilic tetrahydropyran/phenyl scaffold that complicates aqueous neutralization.
Unlike simple alkyl isocyanates, this molecule is highly hydrophobic. Standard water-based quenching methods often fail because the water phase separates from the organic isocyanate, leading to incomplete neutralization. Effective disposal requires a biphasic or solvent-assisted quenching protocol to solubilize the isocyanate group (
Critical Warning: The neutralization of isocyanates generates Carbon Dioxide (
Part 1: Pre-Disposal Assessment & PPE[1]
Before initiating any disposal procedure, verify the scale and state of the material.[1]
Personal Protective Equipment (PPE) Matrix
Isocyanates have poor warning properties (low odor threshold vs. toxicity). Reliance on odor for detection is dangerous.
| PPE Category | Specification | Rationale |
| Respiratory | P100/OV Cartridge or SCBA | Isocyanates can induce asthma-like sensitization.[2] Dust/mist protection is critical if the material is solid or aerosolized. |
| Dermal (Hands) | Laminate Film (Silver Shield) or Double Nitrile (min 8 mil total) | Standard latex is permeable to isocyanates. The lipophilic nature of the phenyl-THP ring increases skin absorption rates. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Hydrolysis generates basic amines; splash protection is mandatory. |
| Body | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes; isocyanates bind irreversibly to proteins (wool/silk/skin). |
Chemical Compatibility Check
-
Container Material: Use Polyethylene (HDPE) or Glass. Avoid Aluminum or Zinc (can react with the alkaline quenching waste).
-
Waste Stream: Do NOT mix with acids.[3][4] The quenching process generates amines; mixing with strong acids later can cause violent exotherms.
Part 2: Decontamination & Quenching Solutions[1][6]
To ensure the hydrophobic this compound reacts, you must use a solution that acts as a surfactant and co-solvent.
Formulation A: The "Lipophilic Breaker" (Recommended)
Best for: Bulk liquid, solid residue, and cleaning glassware contaminated with this specific molecule.
| Component | Volume % | Function |
| Ethanol or Isopropanol | 50% | Co-solvent: Dissolves the phenyl-tetrahydropyran ring, bringing the isocyanate into the aqueous phase. |
| Water | 45% | Reactant: Hydrolyzes the isocyanate to an amine and |
| Conc. Ammonia (28%) | 5% | Catalyst: Accelerates the hydrolysis reaction significantly. |
Formulation B: Surface Decontamination (Spills)
Best for: Wiping down benchtops or floors.
| Component | Volume % | Function |
| Water | 90% | Bulk carrier. |
| Liquid Detergent | 2% | Surfactant to lift organic residue. |
| Sodium Carbonate | 8% | Mild base to catalyze hydrolysis (slower than ammonia but less odorous). |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Quenching Bulk Reagent (Expired/Unused Stock)
Use this for amounts > 5 grams.
-
Preparation: Place the waste container in a functioning fume hood. Ensure it is an open-top container (e.g., a beaker or wide-mouth jar).
-
Dilution: Dissolve the this compound in a minimal amount of non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already liquid. This prevents the formation of hard, unreactive "skins" of urea.
-
Addition: Slowly add Formulation A to the isocyanate solution.
-
Ratio: Use at least 10 volumes of Formulation A for every 1 volume of isocyanate.
-
-
Agitation: Stir mechanically or magnetically. The mixture may warm up (exotherm) and bubble (
evolution). -
The "48-Hour Rule": Leave the container loosely covered (do not seal) in the fume hood for 48 hours.
-
Self-Validation: The cessation of bubbling and the absence of the sharp, acrid isocyanate smell indicates the reaction is nearing completion.
-
-
Disposal: After 48 hours, check pH (should be basic). Transfer to a hazardous waste container labeled "Organic Waste: Basic/Amine Contaminated." Vent the cap (use a vented cap or leave slightly loose) for another 24 hours.
Protocol B: Glassware & Empty Containers
Trace residues often polymerize into insoluble polyureas if not treated immediately.
-
Rinse: Triple rinse the glassware with a small amount of Acetone. Collect this rinse as hazardous waste (Isocyanate contaminated).
-
Soak: Submerge the glassware completely in Formulation A for 24 hours.
-
Wash: After soaking, the residue should be degraded. Wash glassware with standard laboratory detergent and water.
Part 4: Operational Workflow (Visualized)
The following logic flow ensures you select the correct disposal path based on the state of the material.
Caption: Decision matrix for isocyanate disposal. Note the critical 48-hour venting period (Red Octagon) to prevent pressure explosions.
Part 5: Emergency Contingencies
Accidental Spills[3]
-
Evacuate: Clear the immediate area.
-
Isolate: Do not use water immediately (it will spread the hydrophobic chemical).
-
Absorb: Use mineral absorbents (Vermiculite, Clay, Sand). Do not use sawdust or paper towels , as isocyanates can react with cellulose exothermically and potentially ignite.
-
Decontaminate: Once absorbed, shovel into an open pail.[5] Treat the pail with Formulation A . Treat the floor surface with Formulation B .
Exposure First Aid[7]
-
Skin Contact: Wipe off excess material with a dry cloth before washing. Then wash with soap and water.[2][6] (Water alone may spread the hydrophobic oil).
-
Inhalation: Move to fresh air immediately. Seek medical attention; sensitization symptoms may be delayed up to 8 hours.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2014). Isocyanates: Worker Safety and Health Topic.[Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.[1][2][Link]
-
University of California, Irvine (UCI). (n.d.). Standard Operating Procedure: Isocyanates.[2] Environmental Health & Safety.[2][3] [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-Isocyanato-4-phenyltetrahydropyran
Executive Safety Summary
4-Isocyanato-4-phenyltetrahydropyran is a specialized heterocyclic isocyanate building block. While less volatile than low-molecular-weight isocyanates (e.g., methyl isocyanate), it retains the critical hazard profile of the isocyanate functional group: sensitization .
Core Directive: The primary safety objective is preventing respiratory and dermal sensitization . Once an individual is sensitized, even trace exposures can trigger life-threatening anaphylactic reactions. All handling must occur under engineering controls that prevent aerosolization or vapor release.[1][2]
Immediate Hazard Profile
| Hazard Class | Description | Critical Action |
| Respiratory Sensitizer | Inhalation may cause allergy, asthma symptoms, or breathing difficulties.[3] | Zero-tolerance for open-bench handling. Use Fume Hood. |
| Skin Sensitizer | May cause an allergic skin reaction.[1][3][4] | Double-gloving (Nitrile/Butyl) required. |
| Eye/Skin Irritant | Causes serious eye irritation and skin irritation.[1][3][4] | Wear chemical splash goggles. |
| Moisture Reactive | Reacts with water to evolve | Do not seal waste containers immediately. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational task.[5] "Standard" PPE (Lab coat, safety glasses) is insufficient for isocyanate handling.
Table 1: Task-Based PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed containers) | Single Nitrile (min 5 mil) | Safety Glasses w/ side shields | Not required if container is intact. | Standard Lab Coat |
| Weighing / Dispensing (Solid/Liquid) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Butyl | Chemical Splash Goggles (No safety glasses) | N95/P100 (if solid powder) or work strictly in hood. | Buttoned Lab Coat + Chemical Apron |
| Reaction Setup (Solvent handling) | Laminate / Barrier (Silver Shield) if handling halogenated solvents. | Chemical Splash Goggles + Face Shield (if >100mL) | Fume Hood (Sash at working height). | Lab Coat + Tyvek Sleeves |
| Spill Cleanup (>10 mL/g) | Butyl Rubber (Thick, >15 mil) | Full-Face Respirator | OV/P100 Cartridge (Organic Vapor + Particulate) | Tyvek Suit (Impervious) |
Expert Insight on Glove Selection
-
Latex is forbidden: Natural rubber latex is permeable to isocyanates and offers no protection.
-
Nitrile vs. Butyl: For incidental splash protection during synthesis, double-layered nitrile is acceptable if changed immediately upon contamination. For spill cleanup or prolonged immersion, Butyl Rubber is the only material with sufficient breakthrough time (>480 mins).
Operational Protocols
Engineering Controls & Setup
-
Ventilation: All operations must be performed in a certified chemical fume hood with a face velocity of 80–120 fpm.[6]
-
Decontamination Station: Prepare a "Quench Solution" before starting work.[7]
-
Recipe: 90% Water, 8% Sodium Carbonate (
), 2% Liquid Detergent.
-
-
Moisture Exclusion: Ensure all glassware is flame-dried. Isocyanates react with ambient humidity to form ureas and
, degrading the reagent and pressurizing vessels.
Handling & Weighing
For Solids:
-
Place the balance inside the fume hood.
-
If the balance cannot be moved, tare a vial in the hood, transport it to the balance in a secondary container, weigh rapidly, and return to the hood to add the reagent.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
For Liquids/Oils:
-
Use positive-displacement pipettes or glass syringes.
-
Avoid hypodermic needles if possible to reduce injection risk; if necessary, use Luer-lock fittings to prevent needle pop-off due to viscosity.
Reaction Quenching & Waste
The "Pressure Bomb" Risk: Never seal a waste container containing unreacted isocyanate and water/alcohol immediately. The reaction evolves Carbon Dioxide (
-
Quench: Treat waste with the Decontamination Solution (see 3.[7]1) in an open beaker in the hood for 24–48 hours.
-
Test: Check for residual isocyanate using surface wipe tests or colorimetric swatches if available.
-
Disposal: Once neutralized, dispose of as hazardous chemical waste. Label clearly: "Contains Isocyanates - Decontaminated".
Emergency Response Workflows
Spill Response Logic
In the event of a spill, scientific judgment determines the response. Do not rush; isocyanates have low vapor pressure but high contact toxicity.
Figure 1: Decision logic for isocyanate spill response. Note the critical distinction between minor (hood) and major (evacuation) scenarios.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention—symptoms may be delayed up to 12 hours.
-
Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use alcohol or solvents, as they may increase skin absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[8][9] Remove contact lenses if present.[6][8]
Scientific Rationale (Expertise & Experience)
Why specific PPE? Isocyanates function as potent haptens. Upon entering the body, they acylate tissue proteins (specifically albumin), creating a neo-antigen. The immune system recognizes this modified protein as foreign, leading to sensitization.
-
Glove Choice: Standard latex allows permeation of organic carriers and isocyanates within minutes. Nitrile provides a physical barrier, but Butyl rubber provides the chemical resistance necessary to prevent molecular diffusion during longer exposure [1].
-
Decontamination Chemistry: Water alone is too slow to neutralize a spill. The addition of Sodium Carbonate (base) catalyzes the hydrolysis of the isocyanate group (
) to an amine ( ) and . The detergent allows the aqueous solution to mix with the lipophilic isocyanate [2].
References
-
Centers for Disease Control and Prevention (CDC). (2014). Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel. NIOSH Stacks. [Link]
-
Fisher Scientific.[3] (2025).[6][8][9][10][11][12] Safety Data Sheet: this compound. [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
Sources
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fsi.co [fsi.co]
- 8. fishersci.ca [fishersci.ca]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
